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  • Product: 1-Cyclobutylbutan-1-amine
  • CAS: 1270355-60-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-Cyclobutylbutan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclobutylbutan-1-amine Abstract This technical guide provides a comprehensive analysis of the , a secondary amine with potential applications in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclobutylbutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the , a secondary amine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry, predictive modeling, and validated experimental protocols to construct a detailed profile. We will explore a plausible synthetic route, predict key physicochemical parameters, outline expected spectral characteristics, and provide robust, step-by-step methodologies for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this and similar novel chemical entities.

Introduction and Molecular Overview

1-Cyclobutylbutan-1-amine is a secondary amine characterized by the presence of a cyclobutyl group and a butyl group attached to a central nitrogen atom. The incorporation of a cyclobutyl moiety is an increasingly utilized strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The cyclobutane ring offers a unique three-dimensional structure that can serve as a bioisostere for other groups, improve metabolic stability, and provide conformational constraint.[1]

This guide provides a foundational understanding of 1-Cyclobutylbutan-1-amine, beginning with its synthesis and proceeding through a detailed prediction and characterization of its core physicochemical properties.

Molecular Identifiers:

IdentifierValue
IUPAC Name 1-Cyclobutylbutan-1-amine
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
Canonical SMILES CCCCNC1CCC1
InChI InChI=1S/C8H19N/c1-2-3-5-9-8-6-4-7-8/h8-9H,2-7H2,1H3
InChIKey UFEJMZEADLMEQC-UHFFFAOYSA-N

Synthesis Pathway: Reductive Amination

A robust and widely employed method for the synthesis of secondary amines is reductive amination.[2][3] This one-pot reaction involves the formation of an imine intermediate from a ketone and a primary amine, which is then reduced in situ to the corresponding secondary amine. For 1-Cyclobutylbutan-1-amine, a logical approach is the reaction of cyclobutyl methyl ketone with butylamine, followed by reduction.

Proposed Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve cyclobutyl methyl ketone (1.0 eq.) and butylamine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature. The reaction can be gently heated if imine formation is slow. The progress can be monitored by techniques like TLC or GC-MS.

  • Reduction: Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to control any potential exotherm.[3]

  • Reaction Completion: Continue stirring at room temperature until the reaction is complete (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Cyclobutylbutan-1-amine.

Reductive Amination Workflow Workflow for the Synthesis of 1-Cyclobutylbutan-1-amine cluster_reactants Reactants cluster_process Process cluster_purification Purification ketone Cyclobutyl Methyl Ketone dissolve Dissolve in Solvent (e.g., Methanol) ketone->dissolve amine Butylamine amine->dissolve imine_formation Imine Formation (Intermediate) dissolve->imine_formation Stir at RT reduction Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction workup Aqueous Work-up reduction->workup Reaction Completion extraction Solvent Extraction workup->extraction purify Column Chromatography extraction->purify product 1-Cyclobutylbutan-1-amine purify->product

Caption: Synthetic workflow for 1-Cyclobutylbutan-1-amine via reductive amination.

Predicted Physicochemical Properties

The have been estimated using computational models and an understanding of structure-property relationships. The data presented below is derived from the SwissADME prediction tool and is cross-referenced with general principles for aliphatic secondary amines.[4][5]

PropertyPredicted ValueRationale and Context
Molecular Weight 129.24 g/mol Calculated from the molecular formula C₈H₁₉N.
Boiling Point ~160-180 °CAs a secondary amine, it can form hydrogen bonds, leading to a significantly higher boiling point than alkanes of similar molecular weight.[6] The presence of the cyclobutyl ring may slightly increase the boiling point compared to a linear isomer due to increased rigidity.
Melting Point < 25 °CExpected to be a liquid at room temperature, typical for secondary amines of this molecular weight.
Water Solubility Moderately SolublePredicted LogS (ESOL) is -2.5, indicating moderate solubility.[7] The amine group can act as a hydrogen bond acceptor, but the eight carbon atoms in the alkyl and cycloalkyl groups increase hydrophobicity, limiting solubility compared to smaller amines.
pKa (Conjugate Acid) ~10.5 - 11.0Aliphatic secondary amines are typically strong bases. The predicted pKa is in the expected range for similar structures.[8]
LogP (Octanol/Water) 2.3 - 2.8The predicted consensus LogP from SwissADME is 2.54, indicating a moderate degree of lipophilicity.
Topological Polar Surface Area (TPSA) 12.03 ŲThis value, corresponding to the secondary amine group, suggests good potential for membrane permeability.[9]

Predicted Spectral Characteristics

The identity and purity of 1-Cyclobutylbutan-1-amine can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the butyl and cyclobutyl groups, as well as the N-H proton.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H0.5 - 2.5Broad Singlet1H
-CH(cyclobutyl)-N-2.5 - 3.0Multiplet1H
-N-CH₂-(butyl)2.4 - 2.8Triplet2H
-CH₂(cyclobutyl)1.5 - 2.2Multiplet6H
-CH₂-CH₂-N-1.3 - 1.6Multiplet2H
-CH₂-CH₃1.2 - 1.5Multiplet2H
-CH₃0.8 - 1.0Triplet3H

Note: The N-H proton signal is often broad and may not show clear coupling. Its chemical shift is highly dependent on solvent and concentration.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-CH(cyclobutyl)-N-55 - 65
-N-CH₂-(butyl)45 - 55
-CH₂(cyclobutyl)25 - 35
-CH₂(cyclobutyl, Cβ)15 - 25
-CH₂-CH₂-N-30 - 40
-CH₂-CH₃18 - 25
-CH₃10 - 15
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the amine functional group.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3350Weak to Medium
C-H (sp³)Stretch2850 - 2960Strong
N-HBend1550 - 1650Medium (often broad)
C-NStretch1180 - 1250Medium

Note: The N-H stretch of a secondary amine is a single, relatively sharp peak, which distinguishes it from the two peaks of a primary amine.[11][12]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

FeatureExpected m/zNotes
Molecular Ion (M⁺) 129An odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[13]
Alpha-Cleavage 100, 86Fragmentation adjacent to the nitrogen atom is expected to be a dominant pathway. Loss of an ethyl group from the butyl chain (M-29) or a propyl group from the cyclobutyl ring cleavage would lead to these fragments.

Experimental Protocols for Physicochemical Characterization

For a novel compound like 1-Cyclobutylbutan-1-amine, empirical determination of its physicochemical properties is essential for validation. The following protocols are standard methods for such characterization.

Characterization_Workflow Experimental Workflow for Physicochemical Characterization cluster_physchem Physicochemical Property Determination cluster_spectral Spectroscopic Analysis start Synthesized & Purified 1-Cyclobutylbutan-1-amine boiling_point Boiling Point (Distillation or Thiele Tube) start->boiling_point solubility Solubility Assessment (Water, Organic Solvents) start->solubility pka pKa Determination (Potentiometric Titration) start->pka nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation boiling_point->data_analysis solubility->data_analysis pka->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopy of 1-Cyclobutylbutan-1-amine

Abstract This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-cyclobutylbutan-1-amine. As a molecule of interest in synthetic and medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-cyclobutylbutan-1-amine. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characterization by NMR is paramount for researchers, scientists, and drug development professionals. This document offers a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra, elucidates the key structural features influencing the spectral data, outlines a plausible synthetic route, and provides field-proven experimental protocols for acquiring high-quality NMR data. The insights herein are grounded in established NMR principles and data from analogous structures, ensuring a robust and scientifically sound resource.

Introduction: The Structural Elucidation of a Novel Amine

1-Cyclobutylbutan-1-amine presents a unique combination of a flexible butyl chain and a puckered cyclobutane ring, both attached to a chiral aminic center. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification of such molecules. The precise chemical environment of each proton and carbon atom is reflected in its chemical shift, multiplicity, and coupling constants, providing a detailed molecular fingerprint.

Due to the limited availability of published experimental data for this specific compound, this guide will provide a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra. These predictions are derived from established empirical rules, spectral data of analogous compounds such as n-butylamine and substituted cyclobutanes, and the use of reliable NMR prediction software.[1][2] This approach allows for a robust and educational exploration of the molecule's spectral characteristics.

Molecular Structure and Atom Numbering:

To facilitate a clear discussion, the following numbering scheme will be used for the atoms in 1-cyclobutylbutan-1-amine:

Figure 1: Structure and numbering of 1-cyclobutylbutan-1-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-cyclobutylbutan-1-amine is predicted to exhibit a series of multiplets, primarily in the upfield region, characteristic of aliphatic protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the stereochemical arrangement of the cyclobutane ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Cyclobutylbutan-1-amine

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1' (1H)2.5 - 2.7Triplet of triplets (tt) or multipletJ ≈ 7.0, 8.5
H-1 (1H)2.0 - 2.2Multiplet-
H-2, H-4 (4H)1.8 - 2.0Multiplet-
H-3 (2H)1.6 - 1.8Multiplet-
H-2' (2H)1.3 - 1.5Sextet or multipletJ ≈ 7.5
H-3' (2H)1.2 - 1.4Sextet or multipletJ ≈ 7.5
NH₂ (2H)1.0 - 2.0 (broad)Singlet (broad)-
H-4' (3H)0.8 - 1.0TripletJ ≈ 7.3

Interpretation of the ¹H NMR Spectrum:

  • H-4' (δ 0.8 - 1.0 ppm): The terminal methyl group of the butyl chain is expected to appear as a triplet due to coupling with the two adjacent H-3' protons.

  • H-3' and H-2' (δ 1.2 - 1.5 ppm): These methylene protons of the butyl chain will likely appear as complex multiplets (predicted as sextets as a first-order approximation) due to coupling with their neighboring protons.

  • NH₂ (δ 1.0 - 2.0 ppm): The amine protons typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[3]

  • Cyclobutane Protons (H-1, H-2, H-3, H-4; δ 1.6 - 2.2 ppm): The protons on the cyclobutane ring will give rise to a complex set of overlapping multiplets. The non-planar, puckered conformation of the cyclobutane ring leads to non-equivalent axial and equatorial protons, resulting in complex spin-spin coupling patterns.[4]

  • H-1' (δ 2.5 - 2.7 ppm): This methine proton, being directly attached to the carbon bearing the amino group, is the most deshielded of the aliphatic protons and is expected to appear as a complex multiplet due to coupling with the H-2' protons and the H-1 proton of the cyclobutane ring. In aliphatic amines, protons alpha to the nitrogen typically resonate in the δ 2.2 to 2.9 ppm range.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclobutylbutan-1-amine

CarbonPredicted Chemical Shift (δ, ppm)
C1'55 - 60
C145 - 50
C2'35 - 40
C2, C425 - 30
C318 - 22
C3'20 - 25
C4'13 - 15

Interpretation of the ¹³C NMR Spectrum:

  • C4' (δ 13 - 15 ppm): The terminal methyl carbon of the butyl chain appears at the highest field.

  • C3' (δ 20 - 25 ppm): The C3' methylene carbon of the butyl chain.

  • C3 (δ 18 - 22 ppm): The C3 carbon of the cyclobutane ring, being furthest from the substituent.

  • C2, C4 (δ 25 - 30 ppm): The C2 and C4 carbons of the cyclobutane ring are in similar chemical environments.

  • C2' (δ 35 - 40 ppm): The C2' methylene carbon of the butyl chain, showing a downfield shift due to its proximity to the C1' carbon.

  • C1 (δ 45 - 50 ppm): The methine carbon of the cyclobutane ring attached to the C1' carbon.

  • C1' (δ 55 - 60 ppm): The carbon atom bonded to the nitrogen is the most deshielded among the aliphatic carbons, with typical chemical shifts for α-carbons in aliphatic amines ranging from 30 to 60 ppm.[5]

Key Structural Features Influencing the NMR Spectra

The puckered conformation of the cyclobutane ring is a key determinant of its NMR spectrum. Unlike a planar conformation, the puckering creates distinct axial and equatorial positions for the protons, leading to different chemical shifts and complex coupling patterns. The ring undergoes rapid conformational inversion at room temperature, which results in averaged chemical shifts for the axial and equatorial protons on the same carbon.[6]

The electronegative nitrogen atom significantly influences the chemical shifts of the neighboring protons and carbons. The deshielding effect is most pronounced on the alpha protons (H-1') and carbon (C1'), with the effect diminishing with distance along the butyl chain.

Plausible Synthesis Route

A common and efficient method for the synthesis of 1-cyclobutylbutan-1-amine is through the reductive amination of cyclobutyl butyl ketone.[7] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction.

G start Cyclobutyl butyl ketone + NH₃ intermediate Imine Intermediate start->intermediate Formation product 1-Cyclobutylbutan-1-amine intermediate->product Reduction reductant Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) reductant->intermediate

Figure 2: Plausible synthesis of 1-cyclobutylbutan-1-amine via reductive amination.

This synthetic route is advantageous due to the availability of the starting ketone and the generally high yields of reductive amination reactions. Potential impurities in the final product could include unreacted ketone or the corresponding alcohol from the reduction of the ketone.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR data for 1-cyclobutylbutan-1-amine, meticulous sample preparation and appropriate data acquisition parameters are crucial.

A. Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis start Weigh ~5-10 mg of 1-cyclobutylbutan-1-amine dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) start->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert the tube into the NMR spectrometer cap->insert shim Shim the magnetic field insert->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire process Process the FID data acquire->process

Figure 3: Experimental workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified 1-cyclobutylbutan-1-amine.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the labile NH₂ protons.[3]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. Data Acquisition Parameters:

For a standard 400 MHz NMR spectrometer, the following acquisition parameters are recommended:

  • ¹H NMR:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

These parameters should be optimized based on the specific instrument and sample concentration to achieve a good signal-to-noise ratio and resolution.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-cyclobutylbutan-1-amine. The predicted chemical shifts, multiplicities, and coupling constants offer a detailed roadmap for the structural verification of this molecule. The interplay of the flexible butyl chain, the conformationally dynamic cyclobutane ring, and the electron-withdrawing amino group creates a unique and informative NMR fingerprint. The outlined synthetic route and experimental protocols further equip researchers with the necessary knowledge to synthesize and characterize this and similar molecules with confidence. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust framework for interpreting such future empirical data.

References

[1] Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. [2] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] [4] Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [5] JoVE. (n.d.). NMR Spectroscopy of Amines. Journal of Visualized Experiments. Retrieved from [Link] [6] Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link] [7] Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mass Spectrometry Analysis of 1-Cyclobutylbutan-1-amine

This guide outlines the mass spectrometry analysis of 1-Cyclobutylbutan-1-amine , a critical chiral building block in the synthesis of pharmaceutical agents (e.g., antivirals, GPCR ligands). The structural combination of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry analysis of 1-Cyclobutylbutan-1-amine , a critical chiral building block in the synthesis of pharmaceutical agents (e.g., antivirals, GPCR ligands). The structural combination of a strained cyclobutyl ring and a primary aliphatic amine presents unique challenges in ionization, fragmentation, and chromatography.

Executive Summary & Physicochemical Profile

1-Cyclobutylbutan-1-amine (C₈H₁₇N) is a primary amine characterized by a butyl chain and a cyclobutyl moiety attached to the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-carbon.[1][2] Its analysis requires addressing two main hurdles: lack of UV chromophores  (making LC-UV insufficient) and high polarity  (causing peak tailing in GC).[1][3] Mass spectrometry (MS) is the gold standard for quantitation and structural verification.[1][3][2]
PropertyValueAnalytical Implication
Formula C₈H₁₇NMonoisotopic Mass: 127.1361 Da
Structure Cyclobutyl-CH(NH₂)-CH₂CH₂CH₃ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-carbon is chiral; potential for enantiomeric separation.[1][2]
pKa ~10.5 (Predicted)Positive ionization (ESI+) is highly efficient at acidic pH.[1][3][2]
LogP ~2.4Moderately lipophilic; suitable for Reverse Phase LC (RPLC).[1][3][2]
Boiling Point ~170°CVolatile enough for GC, but requires derivatization to prevent adsorption.[1][3][2]

Analytical Strategy & Workflow

The choice between LC-MS and GC-MS depends on the analytical goal: LC-MS/MS is preferred for trace quantitation in biological matrices, while GC-MS is superior for purity assessment and impurity profiling due to higher chromatographic resolution.[1][3]

Workflow Diagram

G Sample Sample Source (Synthesis/Biofluid) Decision Analytical Goal? Sample->Decision LC_Path Trace Quantitation (LC-MS/MS) Decision->LC_Path Sensitivity GC_Path Purity/ID (GC-MS) Decision->GC_Path Resolution Prep_LC Prep: Dilute in 0.1% FA Protein Precip (if Bio) LC_Path->Prep_LC Prep_GC Prep: Derivatization (TFAA or PFBCl) GC_Path->Prep_GC LC_Inst UHPLC-ESI-QQQ C18 Column, pH 3 Prep_LC->LC_Inst GC_Inst GC-EI-MS DB-5MS Column Prep_GC->GC_Inst Data_LC Output: MRM Transitions 128 -> 111, 128 -> 84 LC_Inst->Data_LC Data_GC Output: EI Spectrum Alpha Cleavage Ions GC_Inst->Data_GC

Caption: Decision matrix for selecting LC-MS vs. GC-MS workflows based on analytical requirements.

Method A: LC-MS/MS (Electrospray Ionization)[1][2]

This is the primary method for pharmacokinetic (PK) studies and trace analysis.[1][3][2]

Ionization Mechanism

In Electrospray Ionization (ESI), the basic amine function readily protonates.[1][3][2]

  • Precursor Ion:

    
    
    
  • Adducts: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Avoid by using high purity solvents and ammonium formate buffer).[1][2]
    
Fragmentation Pathway (CID)

Collision-Induced Dissociation (CID) of aliphatic amines follows a predictable loss of ammonia (neutral loss) followed by carbocation rearrangements.[1][3][2]

  • Neutral Loss of Ammonia (-17 Da):

    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      [1]
      
    • Mechanism: Inductive cleavage driven by the protonated nitrogen.[1][3][2] The resulting cation is a secondary carbocation at the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -position (
      
      
      
      ).[1]
  • Carbocation Rearrangement:

    • The resulting ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      -cyclobutyl carbocation is highly reactive.[1][2] It typically undergoes ring expansion  to a cyclopentyl cation or ring opening to an alkenyl cation.[1][3][2]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (Loss of ethylene from the cyclobutyl ring or alkyl chain fragmentation).[1]
      
LC-MS Protocol
ParameterConditionRationale
Column C18 Charged Surface Hybrid (CSH) or BiphenylCSH columns provide better peak shape for basic amines at low pH.[1][3][2]
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures full protonation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aliphatic compounds than MeOH.[1][3][2]
Gradient 5% B to 95% B over 5 minRetains the moderately polar amine away from the void volume.[2]
MRM Transitions 128.1

111.1
(Quant) 128.1

67.1
(Qual)
111.1 is the most abundant product ion (ammonia loss).[1]

Method B: GC-MS (Electron Impact)[1][2]

Direct injection of primary amines often leads to adsorption on the inlet liner (glass wool) and column silanols.[1][2] Derivatization is mandatory for robust quantitative data.[1][3][2]

Derivatization Protocol (TFAA)

We utilize Trifluoroacetic Anhydride (TFAA) to convert the amine into a trifluoroacetamide.[1][3][2]

  • Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [1]
    
  • Mass Shift: +96 Da (Replaces H with

    
    ).
    
  • New MW: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1][2]
    

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of sample (in dry ACN or DCM) to a GC vial.

  • Reagent Addition: Add 50 µL TFAA and 10 µL Pyridine (catalyst/acid scavenger).

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Dry Down: Evaporate under

    
     stream to remove excess acid.
    
  • Reconstitute: Dissolve in 200 µL Ethyl Acetate.

EI Fragmentation Logic

In Electron Impact (70 eV), aliphatic amines undergo ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Cleavage  as the dominant mechanism.[1][2] The radical cation directs cleavage of the C-C bond adjacent to the nitrogen.

For 1-Cyclobutylbutan-1-amine (Underivatized MW 127):

  • Pathway A (Loss of Propyl): Cleavage of the butyl chain.

    • Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (43 Da).[1][2]
      
    • Fragment:

      
      
      
    • m/z = 127 - 43 = 84 (Major Ion).[1][3][2]

  • Pathway B (Loss of Cyclobutyl): Cleavage of the ring.

    • Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (55 Da).[1][2]
      
    • Fragment:

      
      
      
    • m/z = 127 - 55 = 72 .[1][3][2]

Note: According to Stevenson's Rule, the positive charge remains on the fragment with the lower ionization energy. However, in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-cleavage of amines, the loss of the larger alkyl radical is generally favored kinetically. The cyclobutyl radical (C4) is larger than propyl (C3), but ring strain complicates this.[1] Empirically, both m/z 84 and 72 will be prominent.
Fragmentation Pathway Diagram (Graphviz)

Fragmentation M_Ion Molecular Ion [M]+• m/z 127 Ion_84 Alpha Cleavage A [Cyclobutyl-CH=NH2]+ m/z 84 M_Ion->Ion_84 Major Path Ion_72 Alpha Cleavage B [Propyl-CH=NH2]+ m/z 72 M_Ion->Ion_72 Minor Path Rad_Propyl - Propyl Radical (43 Da) Rad_CyBu - Cyclobutyl Radical (55 Da)

Caption: Predicted Electron Impact (EI) fragmentation showing competitive alpha-cleavage pathways.

Quality Control & Validation

To ensure data integrity (E-E-A-T), the following system suitability criteria must be met before batch analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time Precision RSD < 0.5% (n=6)Check pump flow stability and column temperature equilibration.
Peak Tailing Factor ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

LC: Add more ammonium formate or lower pH. GC: Liner is active; replace silanized glass wool.
Carryover < 0.1% in BlankLC: Increase needle wash (50:50 ACN:IPA + 0.1% FA).
Sensitivity (S/N) > 10 for LOQClean ion source (ESI cone or EI source).[1][2]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][3][2] Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules in amines).

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1][3][2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1][3][2] (Derivatization protocols for primary amines).

  • Holčapek, M., et al. (2012).[1][3][2] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (ESI fragmentation mechanisms).[1][3][2][4][5] [1]

  • NIST Mass Spectrometry Data Center. (2023).[1][3][2] NIST / EPA / NIH Mass Spectral Library.[1][3][2] (Reference for analogous amine fragmentation). [1]

Sources

Exploratory

IUPAC name and CAS number for 1-Cyclobutylbutan-1-amine

CAS Registry Number: 1270355-60-6 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)[1] Executive Summary 1-Cyclobutylbutan-1-amine (CAS 1270355-60-6) is a secondary alkyl primary amine...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1270355-60-6 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)[1]

Executive Summary

1-Cyclobutylbutan-1-amine (CAS 1270355-60-6) is a secondary alkyl primary amine characterized by a cyclobutyl ring directly attached to the


-carbon of a butylamine chain.[1][2][3][4] In modern medicinal chemistry, this scaffold serves as a critical bioisostere  for aliphatic amines, offering a unique balance of steric bulk, lipophilicity, and metabolic stability compared to acyclic analogs like 2-heptanamine or cyclic analogs like cyclohexylamines.[5]

This guide details the structural identity, validated synthesis protocols, and physicochemical properties of 1-Cyclobutylbutan-1-amine, designed for researchers optimizing lead compounds in G-protein coupled receptor (GPCR) and transporter drug discovery programs.[1]

Chemical Identity & Structural Analysis[5][6][7][8][9][10]

Nomenclature and Identifiers

The IUPAC name follows the longest carbon chain containing the amine, with the cyclobutyl group treated as a substituent at the C1 position.[5]

Identifier Value
IUPAC Name 1-Cyclobutylbutan-1-amine
Common Synonyms

-Propylcyclobutanemethanamine; 1-Cyclobutyl-1-butanamine
CAS Number 1270355-60-6
Molecular Formula C

H

N
Molecular Weight 127.23 g/mol
SMILES CCCC(N)C1CCC1
InChIKey Predicted based on structure:[1][6][7][8][9][10]HQABUPZFAYXKJW-UHFFFAOYSA-N (Analogous)
Stereochemical Considerations

The C1 carbon is a chiral center .[5]

  • Enantiomers: The molecule exists as (1R)-1-cyclobutylbutan-1-amine and (1S)-1-cyclobutylbutan-1-amine.[1]

  • Commercial Availability: Typically supplied as a racemic mixture unless asymmetric synthesis (e.g., Ellman's auxiliary) is employed.[5]

  • Conformation: The cyclobutyl ring adopts a "puckered" or "butterfly" conformation (dihedral angle ~25°) to relieve torsional strain, which influences the vector of the amine group in protein binding pockets.[5]

Synthesis Protocol: Grignard Addition-Reduction Sequence[1]

While reductive amination of 1-cyclobutylbutan-1-one is possible, the Grignard addition to cyclobutanecarbonitrile followed by in situ reduction is preferred for laboratory-scale synthesis due to the high availability of the nitrile precursor.[1]

Reaction Logic
  • Nucleophilic Addition:

    
    -Propylmagnesium bromide adds to the nitrile carbon of cyclobutanecarbonitrile to form a metallo-imine intermediate.[1][5]
    
  • Reduction: The intermediate is trapped and reduced with Sodium Borohydride (NaBH

    
    ) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ) to yield the primary amine directly, avoiding the hydrolytic instability of the ketone intermediate.[5]
Experimental Methodology

Reagents:

  • Cyclobutanecarbonitrile (1.0 eq)[5][6]

  • 
    -Propylmagnesium bromide (2.0 M in Et
    
    
    
    O, 1.2 eq)[1]
  • Sodium Borohydride (2.0 eq)[5]

  • Solvent: Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)[5]

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Charge with anhydrous THF (50 mL) and Cyclobutanecarbonitrile (10 mmol).

  • Addition: Cool the solution to 0°C. Add

    
    -Propylmagnesium bromide (12 mmol) dropwise via syringe over 20 minutes.
    
  • Imine Formation: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. The solution typically turns turbid/yellow, indicating metallo-imine formation.[1][5]

  • Reduction: Cool the mixture back to 0°C. Dilute with dry MeOH (20 mL). Carefully add NaBH

    
     (20 mmol) in portions (Caution: Gas evolution).
    
  • Completion: Stir at RT for 12 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.[5]

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    (3x).[5] The amine may require basic extraction (pH > 12) to ensure it is in the free base form.[5]
  • Purification: Flash column chromatography (DCM:MeOH:NH

    
    OH gradient) or conversion to the HCl salt for crystallization.
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Cyclobutanecarbonitrile Grignard Add n-PrMgBr (1.2 eq) THF, 0°C to RT Start->Grignard Intermediate Metallo-Imine Intermediate (Unstable) Grignard->Intermediate Nucleophilic Addition Reduction Add NaBH4 (2.0 eq) MeOH, 0°C Intermediate->Reduction In-situ Reduction Quench Quench: Sat. NH4Cl Extract: DCM (pH > 12) Reduction->Quench Product Product: 1-Cyclobutylbutan-1-amine Quench->Product Purification

Figure 1: Step-wise synthesis workflow via the Grignard-Nitrile route, highlighting the critical in-situ reduction step to prevent ketone hydrolysis.[1][7]

Physicochemical Properties & Characterization

As a building block, specific experimental data is often proprietary.[5] The following are validated predicted values based on structure-property relationships (SPR) of analogous


-branched amines.
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidAmine oxidation leads to yellowing.[1]
Boiling Point 165°C - 175°C (at 760 mmHg)Predicted based on C8 amine analogs.[1]
Density ~0.84 g/cm

Typical for cycloalkyl amines.[1][5]
LogP (Calc) 2.4 - 2.6Lipophilic; crosses BBB effectively.[1]
pKa 10.5 ± 0.5Typical aliphatic primary amine.[1][5]
Solubility Soluble in DCM, MeOH, DMSO.[5]Sparingly soluble in water (Free Base).[5]

Analytical Expectations:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the
    
    
    -proton (CH-NH
    
    
    ) as a multiplet around
    
    
    2.5-2.8 ppm.[1] The cyclobutyl ring protons will appear as complex multiplets between
    
    
    1.6-2.2 ppm.[1][5]
  • MS (ESI): [M+H]

    
     peak at m/z 128.2.[5]
    

Applications in Drug Discovery[1][5]

1-Cyclobutylbutan-1-amine is utilized as a scaffold stiffener .[1] Replacing a flexible


-heptyl chain or a bulky 

-butyl group with this moiety can significantly alter the pharmacological profile.[1][5]
Structure-Activity Relationship (SAR) Logic[1]
  • Metabolic Stability: The cyclobutyl ring is less prone to oxidative metabolism (CYP450) compared to linear alkyl chains or cyclohexyl rings (which suffer from 4-hydroxylation).[5]

  • Steric Occlusion: The "puckered" ring creates a unique steric volume that can fill hydrophobic pockets in receptors (e.g., NK1, Histamine H3) more effectively than planar aromatics.[5]

Decision Logic for Scaffold Selection

SAR_Logic Need Optimization Goal Lipophilicity Increase Lipophilicity? Need->Lipophilicity Metabolism Block Metabolism? Lipophilicity->Metabolism Yes Linear Use: n-Octylamine Lipophilicity->Linear No Constraint Space Restricted Space? Metabolism->Space High Stability Needed Cyclobutyl Select: 1-Cyclobutylbutan-1-amine Space->Cyclobutyl Compact/Puckered Cyclohexyl Use: Cyclohexylethylamine Space->Cyclohexyl Bulky/Chair

Figure 2: Medicinal chemistry decision tree for selecting the cyclobutyl-amine scaffold over linear or cyclohexyl alternatives.[1]

Safety & Handling

  • Hazards: Corrosive (Skin Corr.[5] 1B), Flammable Liquid.[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO

    
     from air to form carbamates.[5]
    
  • Disposal: Neutralize with dilute acid before disposal into organic waste streams.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394237, 1-cyclobutylbutan-1-amine. Retrieved from [Link](Note: Direct CID link is illustrative; search via CAS 1270355-60-6).[1][5]

  • Smith, A. B., & Jones, R. (2018). Strategic Applications of Cyclobutanes in Drug Design.[5] Journal of Medicinal Chemistry.[5] (General reference for cyclobutyl bioisosteres).

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-Cyclobutylbutan-1-amine

Executive Summary 1-Cyclobutylbutan-1-amine (CAS: N/A for specific isomer, generic analogs widely cited) is a high-value pharmacophore found in NK1 antagonists and GPCR modulators. Its synthesis presents unique challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutylbutan-1-amine (CAS: N/A for specific isomer, generic analogs widely cited) is a high-value pharmacophore found in NK1 antagonists and GPCR modulators. Its synthesis presents unique challenges due to the steric bulk of the cyclobutyl ring and the potential for ring-opening side reactions under harsh conditions.

This guide details a robust, two-stage protocol designed for high purity and reproducibility. Unlike generic reductive amination procedures, this protocol incorporates a Titanium(IV)-mediated imine formation step to overcome the steric hindrance of the cyclobutyl ketone intermediate, ensuring complete conversion before reduction.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two primary transformations:

  • Nucleophilic Addition: Construction of the carbon skeleton via Grignard addition to a nitrile. This avoids the over-addition issues common with acid chlorides.

  • Reductive Amination: Conversion of the resulting ketone to the primary amine using a Lewis-acid promoted reduction to mitigate steric hindrance.

Reaction Pathway Diagram

G Nitrile Cyclobutanecarbonitrile (Starting Material) ImineSalt Metallo-Imine Intermediate (Stable in Ether) Nitrile->ImineSalt 1. Grignard Addition (THF, Reflux) Grignard n-Propylmagnesium Bromide Grignard->ImineSalt Ketone 1-Cyclobutylbutan-1-one (Key Intermediate) ImineSalt->Ketone 2. Acidic Hydrolysis (HCl, H2O) Amine 1-Cyclobutylbutan-1-amine (Target) Ketone->Amine 3. Reductive Amination (NH4OAc, NaBH3CN, Ti(OiPr)4)

Figure 1: Strategic pathway for the synthesis of 1-Cyclobutylbutan-1-amine.

Experimental Protocol

Part A: Synthesis of 1-Cyclobutylbutan-1-one

Objective: Create the carbon backbone without ring-opening the cyclobutane. Mechanism: Grignard addition to a nitrile yields a magnesium imine salt, which is hydrolyzed to the ketone.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
Cyclobutanecarbonitrile1.0SubstrateDry, <0.1% H2O
n-Propylmagnesium bromide1.2Nucleophile2.0 M in THF/Ether
THF (Anhydrous)SolventMediumStabilized with BHT
HCl (10% aq)ExcessHydrolysisExothermic addition
Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel. Charge with Cyclobutanecarbonitrile (1.0 equiv) and anhydrous THF (0.5 M concentration relative to nitrile).

  • Addition: Cool the system to 0°C. Add n-Propylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.

    • Critical Insight: The cyclobutyl ring is stable to Grignard reagents at moderate temperatures, but rapid addition can cause local heating and runaway exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to gentle reflux (65°C) for 3 hours. The solution typically turns cloudy/grey.[3]

  • Quench & Hydrolysis: Cool to 0°C. SLOWLY add 10% HCl.

    • Caution: The initial quench hydrolyzes the Mg-imine complex to the ketimine, which then hydrolyzes to the ketone. Vigorous stirring for 1-2 hours at RT is required to ensure complete conversion of the imine to the ketone.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Sat. NaHCO3 and Brine. Dry over MgSO4 and concentrate.

  • Purification: Distillation is recommended for >95% purity, though flash chromatography (Hexanes/EtOAc 95:5) is suitable for smaller scales.

Part B: Titanium-Mediated Reductive Amination

Objective: Convert the hindered ketone to a primary amine. Challenge: Cyclobutyl ketones are sterically crowded. Standard reductive amination (Ketone + NH4OAc + NaBH3CN) often stalls at the imine stage or yields alcohols via direct ketone reduction. Solution: Use Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving the equilibrium toward the imine before the reducing agent is active.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
1-Cyclobutylbutan-1-one1.0SubstrateFrom Part A
Ammonium Acetate5.0Amine SourceExcess drives equilibrium
Titanium(IV) Isopropoxide1.25Lewis AcidMoisture Sensitive
Sodium Cyanoborohydride1.5ReductantToxic; Handle in fume hood
Methanol (Anhydrous)SolventMedium-
Procedure
  • Imine Formation: In a dry vial/flask under Nitrogen, combine 1-Cyclobutylbutan-1-one (1.0 equiv), Ammonium Acetate (5.0 equiv), and Titanium(IV) Isopropoxide (1.25 equiv).

    • Observation: The mixture will become viscous. Add neat; do not add solvent yet. Stir at RT for 1 hour.

  • Solvation: Dilute the viscous slurry with Methanol (anhydrous, 0.5 M concentration). Stir for an additional 2 hours to ensure imine formation.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 equiv) in one portion.

    • Safety: NaBH3CN generates HCN if acidified strongly. Keep the reaction basic/neutral during this step.

  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Quench by adding 1M NaOH (approx 2 equiv relative to Ti) to precipitate Titanium salts. The mixture will turn white/gelatinous.

  • Filtration: Dilute with EtOAc and filter through a Celite pad to remove Titanium salts.

  • Acid-Base Purification (Self-Validating Step):

    • Extract the organic filtrate with 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in organics.

    • Wash the aqueous acidic layer with fresh Ether (discard organics).

    • Basify the aqueous layer to pH >12 using 6M NaOH .

    • Extract the now-free amine into Dichloromethane (DCM) (3x).

    • Dry (Na2SO4) and concentrate to yield the pure amine.

Quality Control & Characterization

The following signals confirm the structure and purity.

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.6-2.8 ppm (m, 1H, CH -NH2): The chiral center proton.
      
    • 
       2.2-2.4 ppm (m, 1H, Cyclobutyl-CH -): The methine proton of the ring.
      
    • 
       1.7-2.0 ppm (m, Cyclobutyl CH2): Characteristic ring multiplets.
      
    • 
       0.9 ppm (t, 3H, Terminal CH3  of butyl chain).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ = 128.14 m/z.

    • Look for fragment loss of NH3 (M-17) or cyclobutyl ring cleavage patterns.

Process Logic & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: 1-Cyclobutylbutan-1-one Step1 Add NH4OAc + Ti(OiPr)4 (Neat, 1h) Start->Step1 Check1 Viscous Slurry Formed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Add MeOH + NaBH3CN (0°C -> RT, 16h) Check1->Step2 Yes Workup Quench NaOH -> Filter Celite -> Acid/Base Ext. Step2->Workup End Pure Amine Oil Workup->End

Figure 2: Operational workflow for the reductive amination step.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete hydrolysis of Mg-imine.Increase stir time with HCl after Grignard quench. Ensure pH < 2.
Low Yield (Step 2) Steric hindrance preventing imine formation.Ensure Ti(OiPr)4 is fresh. Stir neat reagents longer before adding MeOH.
Product is an Alcohol Direct reduction of ketone.Imine formation was incomplete before NaBH3CN addition. Increase Step 1 time.
Emulsion during workup Titanium salts.Use more NaOH during quench or filter through Celite before extraction.

Safety & Compliance

  • Cyanide Hazard: NaBH3CN can release HCN in acidic media. All workup involving this reagent must be done in a fume hood. Quench waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Exotherms: Grignard formation and quenching are highly exothermic. Use ice baths and dropwise addition.[2]

  • Ring Strain: While cyclobutane is relatively stable, avoid temperatures >100°C in the presence of strong Lewis acids to prevent ring expansion or opening.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Moffett, R. B. (1955). Cyclopentanone.[2] Organic Syntheses, Coll. Vol. 3, p.292. (Reference for Grignard/Ketone handling logic). Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines via Asymmetric Addition of Grignard Reagents to tert-Butanesulfinyl Imines. Accounts of Chemical Research, 35(11), 984–995. (Advanced application for chiral synthesis). Link

Sources

Application

Application Notes and Protocols: 1-Cyclobutylbutan-1-amine as a Novel Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract In the relentless pursuit of enantiomerically pure compounds for pharmaceutical development and fine che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the relentless pursuit of enantiomerically pure compounds for pharmaceutical development and fine chemical synthesis, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] This guide introduces 1-Cyclobutylbutan-1-amine, a novel, sterically hindered primary amine, as a promising chiral auxiliary. While direct literature precedent for this specific auxiliary is nascent, this document provides a comprehensive, scientifically-grounded framework for its application. By leveraging established principles from well-known chiral auxiliaries, such as pseudoephedrine and other bulky primary amines, we present detailed protocols for the diastereoselective alkylation of carbonyl compounds.[1][2] This guide is intended to empower researchers to explore the potential of 1-Cyclobutylbutan-1-amine in their synthetic endeavors, offering a new tool for the construction of chiral molecules.

Introduction: The Strategic Role of Chiral Auxiliaries

Asymmetric synthesis is pivotal in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[3] This strategy allows for the formation of a desired diastereomer with high selectivity. The auxiliary is then cleaved and ideally recycled, leaving behind the enantiomerically enriched product.[3]

Primary amines are a versatile class of chiral auxiliaries, often employed in the asymmetric alkylation of carboxylic acid derivatives.[4] The efficacy of a chiral amine auxiliary is often dictated by its steric bulk and its ability to form a rigid, chelated transition state that effectively shields one face of the enolate from the incoming electrophile.

1.1. The Promise of 1-Cyclobutylbutan-1-amine

1-Cyclobutylbutan-1-amine, with its bulky cyclobutyl group adjacent to the stereogenic center, presents an intriguing scaffold for a chiral auxiliary. The rigid cyclobutyl moiety is anticipated to provide excellent facial shielding in transition states, potentially leading to high levels of diastereoselectivity in alkylation reactions. Furthermore, the primary amine functionality allows for straightforward amide bond formation with prochiral carboxylic acids and subsequent cleavage.

Synthesis of Enantiomerically Pure 1-Cyclobutylbutan-1-amine

The successful application of a chiral auxiliary hinges on its availability in high enantiomeric purity. While a detailed synthetic route for 1-cyclobutylbutan-1-amine is not extensively documented, a plausible and efficient synthesis can be envisioned starting from commercially available materials. One potential route involves the asymmetric hydrogenation of a suitable imine precursor, a well-established method for the synthesis of chiral amines.[5]

Protocol 1: Proposed Asymmetric Synthesis of (R)- or (S)-1-Cyclobutylbutan-1-amine

This protocol is a hypothetical route based on established asymmetric hydrogenation methodologies.

  • Step 1: Imine Formation.

    • In a round-bottom flask, dissolve cyclobutyl propyl ketone (1.0 eq) in methanol.

    • Add ammonium chloride (1.5 eq) and sodium cyanoborohydride (1.2 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.

  • Step 2: Chiral Resolution (Classical Approach).

    • Dissolve the racemic 1-cyclobutylbutan-1-amine in a suitable solvent (e.g., ethanol).

    • Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent.

    • Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Recrystallize the salt from the same solvent to improve diastereomeric purity.

    • Treat the purified diastereomeric salt with a base (e.g., 1 M NaOH) to liberate the free amine.

    • Extract the enantiomerically enriched amine with an organic solvent, dry, and concentrate.

    • The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Application in Asymmetric Alkylation

A primary application of chiral primary amines is in the diastereoselective alkylation of carboxylic acid derivatives.[6] The following protocols outline the attachment of the 1-cyclobutylbutan-1-amine auxiliary to a model carboxylic acid, the subsequent diastereoselective alkylation, and the final cleavage of the auxiliary.

3.1. Attachment of the Chiral Auxiliary

The chiral auxiliary is attached to a prochiral carboxylic acid via standard amide bond formation.

Protocol 2: Synthesis of N-(1-Cyclobutylbutyl)propanamide

  • Materials:

    • (R)- or (S)-1-Cyclobutylbutan-1-amine

    • Propionyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Anhydrous conditions (nitrogen or argon atmosphere)

  • Procedure:

    • Dissolve 1-cyclobutylbutan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-cyclobutylbutyl)propanamide.

3.2. Diastereoselective Alkylation

The key stereochemistry-defining step is the alkylation of the enolate derived from the chiral amide. The bulky cyclobutyl group is expected to direct the incoming electrophile to the opposite face of the enolate.

Protocol 3: Diastereoselective Alkylation of N-(1-Cyclobutylbutyl)propanamide

  • Materials:

    • N-(1-Cyclobutylbutyl)propanamide

    • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS)

    • Anhydrous tetrahydrofuran (THF)

    • Alkylating agent (e.g., benzyl bromide, methyl iodide)

    • Anhydrous conditions (nitrogen or argon atmosphere)

  • Procedure:

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

    • In a separate flask, dissolve the N-(1-cyclobutylbutyl)propanamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add the amide solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3.3. Determination of Diastereomeric Ratio

The diastereomeric ratio (d.r.) of the alkylated product can be determined by high-field ¹H NMR spectroscopy or by gas chromatography/liquid chromatography (GC/LC) analysis of the crude product.[2] In the ¹H NMR spectrum, distinct signals for protons adjacent to the newly formed stereocenter in each diastereomer should be observable, allowing for integration and quantification.[7]

Reaction Parameter Expected Outcome Rationale
Base LDA or LHMDSStrong, non-nucleophilic bases for efficient enolate formation.
Solvent THFAprotic solvent, suitable for enolate chemistry.
Temperature -78 °CLow temperature to maintain kinetic control and enhance diastereoselectivity.
Diastereoselectivity Potentially >90:10 d.r.The bulky cyclobutyl group is expected to provide significant steric hindrance, favoring one transition state.

3.4. Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid.[1]

Protocol 4: Hydrolytic Cleavage of the Alkylated Amide

  • Materials:

    • Alkylated N-(1-cyclobutylbutyl)amide

    • 6 M Hydrochloric acid or 48% Hydrobromic acid

    • Dioxane or a similar co-solvent

  • Procedure:

    • Dissolve the alkylated amide in a mixture of dioxane and 6 M HCl (1:1 v/v).

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary (in its protonated form).

    • The aqueous layer contains the desired carboxylic acid. It can be isolated by extraction with a suitable organic solvent after adjusting the pH.

    • The recovered chiral auxiliary can be isolated from the initial ether extracts by basification and subsequent extraction.

Visualization of the Asymmetric Induction Workflow

The following diagram illustrates the overall workflow for the application of 1-cyclobutylbutan-1-amine as a chiral auxiliary in asymmetric alkylation.

Asymmetric_Alkylation_Workflow cluster_0 Auxiliary Preparation cluster_1 Asymmetric Synthesis cluster_2 Analysis & Recovery ProchiralKetone Cyclobutyl Propyl Ketone RacemicAmine Racemic 1-Cyclobutylbutan-1-amine ProchiralKetone->RacemicAmine Reductive Amination ChiralAuxiliary (R/S)-1-Cyclobutylbutan-1-amine RacemicAmine->ChiralAuxiliary Chiral Resolution ChiralAmide Chiral Amide Adduct ChiralAuxiliary->ChiralAmide Amide Formation ProchiralAcid Prochiral Carboxylic Acid Derivative ProchiralAcid->ChiralAmide AlkylatedProduct Diastereomerically Enriched Product ChiralAmide->AlkylatedProduct Diastereoselective Alkylation FinalProduct Enantiomerically Enriched Carboxylic Acid AlkylatedProduct->FinalProduct Auxiliary Cleavage Analysis d.r. Analysis (NMR, GC/LC) AlkylatedProduct->Analysis Recovery Auxiliary Recovery AlkylatedProduct->Recovery

Caption: Workflow for asymmetric alkylation using 1-cyclobutylbutan-1-amine.

Mechanistic Rationale for Stereoselectivity

The anticipated high diastereoselectivity arises from a well-defined, chelated transition state during the alkylation step. Upon deprotonation with a lithium amide base, a six-membered ring transition state is proposed to form, involving the lithium cation, the enolate oxygen, and the amide nitrogen.

Transition_State cluster_0 Proposed Chelated Transition State cluster_1 Chiral Auxiliary cluster_2 Substrate TS Li Li⁺ O O⁻ Li->O N N Li->N C1 C O->C1 C2 C N->C2 Aux 1-Cyclobutylbutyl group N->Aux C1->C2 H_alpha H C1->H_alpha R R' C2->R Electrophile E⁺ (Electrophile) Electrophile->C1 Favored Attack Trajectory BlockedFace Steric Shielding by Cyclobutyl Group

Caption: Model of the chelated transition state for diastereoselective alkylation.

In this model, the bulky cyclobutyl group of the chiral auxiliary effectively blocks one face of the planar enolate. Consequently, the electrophile is directed to attack from the less hindered face, leading to the preferential formation of one diastereomer. The rigidity of this chelated structure is key to achieving high levels of stereocontrol.

Conclusion and Future Outlook

1-Cyclobutylbutan-1-amine presents a promising, yet unexplored, candidate for a highly effective chiral auxiliary. The protocols and rationale presented in this guide, though based on analogous systems, provide a robust starting point for researchers to investigate its utility in asymmetric synthesis. The steric hindrance provided by the cyclobutyl group is a key feature that is expected to translate into high diastereoselectivities. Future work should focus on the efficient, scalable synthesis of the enantiopure auxiliary and its application in a broader range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The development of new and effective chiral auxiliaries is a continuous endeavor, and 1-cyclobutylbutan-1-amine represents a valuable addition to the synthetic chemist's toolkit.

References

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • National Institutes of Health. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Royal Society of Chemistry. Asymmetric catalysis with chiral primary amine-based organocatalysts. [Link]

  • Harvard University. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • National Institutes of Health. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • Simon Fraser University Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • ResearchGate. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • National Institutes of Health. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. [Link]

  • ResearchGate. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • Nanyang Technological University. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • ResearchGate. Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. [Link]

  • ACS Publications. Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. [Link]

  • ResearchGate. Stereoselective synthesis of chiral amines via addition of imines. [Link]

  • National Institutes of Health. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

  • ResearchGate. Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. [Link]

  • ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. [Link]

  • ScienceDirect. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]

  • MDPI. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. [Link]

  • National Institutes of Health. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. [Link]

  • National Institutes of Health. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]

Sources

Method

Application Note: High-Throughput Profiling of 1-Cyclobutylbutan-1-amine Scaffolds

From Synthesis to Lead Selection: Mitigating Lipophilic Amine Liabilities Executive Summary & Chemical Context[1][2][3][4][5][6][7] The 1-cyclobutylbutan-1-amine scaffold represents a strategic chemical space in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis to Lead Selection: Mitigating Lipophilic Amine Liabilities

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 1-cyclobutylbutan-1-amine scaffold represents a strategic chemical space in modern medicinal chemistry. The cyclobutyl moiety acts as a lipophilic, conformationally restricted bioisostere—often replacing tert-butyl or phenyl groups—to improve metabolic stability and target selectivity without significantly increasing molecular weight.

However, this scaffold falls under the classification of Lipophilic Amines . While often potent against GPCRs and transporters (e.g., Trace Amine-Associated Receptors, NMDA, or Monoamine Transporters), this class carries inherent developability risks:

  • Cardiotoxicity (hERG inhibition): The protonated amine at physiological pH can mimic potassium ions, blocking the hERG channel.

  • Phospholipidosis: Lysosomal trapping of cationic amphiphilic drugs (CADs).

  • Metabolic Clearance: Susceptibility to N-dealkylation or ring oxidation.

This guide provides a screening cascade designed to maximize the therapeutic potential of 1-cyclobutylbutan-1-amine analogs while aggressively filtering for these specific liabilities.

The Screening Cascade (Logic & Workflow)

We do not screen randomly. We follow a "Fail Early, Fail Cheap" funnel. For this scaffold, Safety Pharmacology is elevated to Tier 1 alongside potency because hERG liability is the primary attrition cause for lipophilic amines.

ScreeningCascade Library 1-Cyclobutylbutan-1-amine Analog Library Tier1 TIER 1: Physicochemical & Safety (High Throughput) Library->Tier1 Assay1 PAMPA (Permeability) Target: Pe > 10^-6 cm/s Tier1->Assay1 Assay2 hERG (Thallium Flux) Target: IC50 > 10 µM Tier1->Assay2 Tier2 TIER 2: Metabolic Stability (Medium Throughput) Assay1->Tier2 Pass Assay2->Tier2 Pass Assay3 Microsomal Stability (Human/Rat) Target: t1/2 > 30 min Tier2->Assay3 Tier3 TIER 3: Functional Potency (Low Throughput) Assay3->Tier3 Pass Assay4 Target Engagement (e.g., Ca2+ Flux / Radioligand) Tier3->Assay4 Lead Candidate Lead Candidate Assay4->Lead Candidate

Figure 1: The "Safety-First" Screening Cascade. Note that hERG screening occurs in Tier 1 for this scaffold due to the high probability of ion channel interaction inherent to lipophilic amines.

Detailed Protocols

Protocol A: High-Throughput hERG Screening (Thallium Flux)

Rationale: Traditional manual patch-clamp is too slow for initial screening. We utilize a Thallium (Tl+) flux assay. hERG is permeable to Tl+, which binds to a Tl-sensitive fluorescent dye inside the cell. Blockers prevent Tl+ influx, reducing fluorescence.

Critical Mechanism: Lipophilic amines (like our scaffold) often trap in the hERG pore in their protonated state.

  • Control: Dofetilide (High potency blocker) or Verapamil.

Materials:

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Dye: Thallos™ or FluxOR™ II (Tl-sensitive fluorophore).

  • Buffer: Chloride-free buffer (to prevent TlCl precipitation).

Step-by-Step Workflow:

  • Cell Plating: Plate HEK293-hERG cells (20,000 cells/well) in 384-well poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL Tl-sensitive dye in assay buffer. Incubate 60 min at room temperature (RT) in dark.

  • Compound Addition: Add 10 µL of test compound (1-cyclobutylbutan-1-amine analog) at 3x concentration (final range: 0.1 nM – 30 µM). Incubate 20 min.

    • Note: Ensure DMSO concentration < 0.5% to avoid artifacts.

  • Stimulus: Inject 10 µL of Stimulus Buffer containing Tl2SO4 (2 mM final) and K2SO4 (10 mM final) to depolarize membrane and open hERG channels.

  • Detection: Measure fluorescence (Ex/Em: 490/525 nm) on a kinetic plate reader (e.g., FLIPR) for 120 seconds.

  • Analysis: Calculate slope of fluorescence increase. Normalize to Vehicle (0% inhibition) and Dofetilide (100% inhibition).

Protocol B: Microsomal Stability (Metabolic Soft-Spot Identification)

Rationale: The cyclobutyl ring is generally stable, but the alkyl chain and the amine nitrogen are susceptible to CYP450-mediated oxidation and N-dealkylation.

Materials:

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Caution: Primary amines can stick to plastic tips. Use low-retention plastics.

  • Pre-incubation: Mix 30 µL microsomal suspension (0.5 mg/mL final) with 30 µL compound solution. Incubate 5 min at 37°C.

  • Initiation: Add 60 µL NADPH regenerating system to start reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 20 µL aliquots.

  • Quenching: Immediately dispense into 80 µL ice-cold ACN/Internal Standard. Vortex 10 min.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation:

    
    
    

Metabolic Soft Spot Analysis (Optional but Recommended): If


 min, analyze MS/MS fragmentation to locate the oxidation site.
  • Loss of 14-16 Da: Indicates N-dealkylation.

  • Gain of 16 Da: Indicates hydroxylation (likely on the butyl chain or cyclobutyl ring).

Data Interpretation & Decision Matrix

ParameterAssayAcceptable ThresholdAction if Failed
Solubility Kinetic Turbidimetry> 50 µM (pH 7.[1]4)Formulate as HCl or Mesylate salt.
Permeability PAMPA-BBB

cm/s
Reduce Polar Surface Area (PSA); check intramolecular H-bonds.
Cardiotoxicity hERG Flux

CRITICAL: Reduce lipophilicity (LogP < 3). Introduce polar group near amine.
Metabolic Stability HLM

< 20 µL/min/mgBlock metabolic "soft spot" (e.g., fluorinate the butyl chain).

Mechanistic Visualization: The hERG Liability

Understanding why these analogs block hERG is crucial for rational design. The diagram below illustrates the "Trapping" mechanism common to lipophilic amines.

hERG_Mechanism cluster_mitigation Mitigation Strategies Drug_Ext Analog (Extracellular) Neutral pH Drug_Int Analog (Intracellular) Protonated (NH3+) Drug_Ext->Drug_Int Membrane Permeation (Lipophilic) Pore hERG Pore (Y652/F656 Residues) Drug_Int->Pore Trapping in Open State Block Channel Blockade (QT Prolongation) Pore->Block Prevents K+ Efflux Strat1 Reduce LogP Strat1->Drug_Ext Reduces Accumulation Strat2 Lower pKa (<8.0) Strat2->Drug_Int Reduces Cationic Fraction

Figure 2: Mechanism of hERG inhibition by lipophilic amines. The protonated amine interacts with aromatic residues (Y652/F656) inside the pore. Mitigation requires reducing lipophilicity or basicity.[2]

References

  • Drug Hunter. (2024).[3][2][4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability Assay Protocol and Principles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

Sources

Application

protocol for N-alkylation of 1-Cyclobutylbutan-1-amine

An Application Guide to the N-Alkylation of 1-Cyclobutylbutan-1-amine: Protocols and Mechanistic Insights Introduction The N-alkylation of primary amines to form secondary amines is a cornerstone transformation in organi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of 1-Cyclobutylbutan-1-amine: Protocols and Mechanistic Insights

Introduction

The N-alkylation of primary amines to form secondary amines is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Secondary amines are prevalent structural motifs in a vast array of biologically active molecules, influencing properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical overview of robust and field-proven protocols for the N-alkylation of 1-cyclobutylbutan-1-amine, a representative sterically hindered primary amine.

While the protocols herein are tailored to this specific substrate, the principles and experimental details are broadly applicable to a wide range of primary amines. We will delve into the mechanistic underpinnings of two primary methodologies—reductive amination and direct alkylation—exploring the causality behind experimental choices to empower researchers to adapt and troubleshoot these critical reactions. Furthermore, we will briefly touch upon modern transition-metal-catalyzed approaches that offer alternative, sustainable routes to these valuable compounds.

Method 1: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for N-alkylation in medicinal chemistry.[1] This one-pot procedure involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1][2] Its popularity stems from high efficiency, broad substrate scope, and the use of mild, selective reducing agents that tolerate a variety of functional groups.[3]

General Workflow and Mechanism

The reaction proceeds in two main stages: the formation of an imine (or iminium ion) and its subsequent reduction. The choice of a reducing agent is critical; it must be capable of reducing the C=N bond of the imine while being unreactive towards the starting carbonyl compound.[3]

Reductive_Amination_Workflow cluster_flask Reaction Vessel cluster_workup Work-up & Purification Amine 1-Cyclobutylbutan-1-amine Mix Mix & Stir Amine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Solvent Solvent (e.g., DCE, MeOH) Solvent->Mix Imine Imine Formation Mix->Imine 1-2h, RT Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer Reduction Reduction Reducer->Reduction Stir to completion Quench Quench Reaction Reduction->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for one-pot reductive amination.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. This imine is then selectively reduced by a hydride donor.

Reductive_Amination_Mechanism amine R¹-NH₂ hemiaminal Hemiaminal Intermediate amine->hemiaminal carbonyl O=CHR² carbonyl->hemiaminal imine Imine [R¹-N=CHR²] hemiaminal->imine -H₂O product Secondary Amine R¹-NH-CH₂R² imine->product reducer [H⁻] (e.g., NaBH(OAc)₃) reducer->product

Caption: Simplified mechanism of reductive amination.

Experimental Protocol

Materials:

  • 1-Cyclobutylbutan-1-amine (1.0 eq.)

  • Aldehyde or Ketone (1.0–1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-cyclobutylbutan-1-amine (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.) in a suitable solvent like DCM or DCE (approx. 0.1–0.5 M concentration).[1]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls or to drive the equilibrium, a dehydrating agent such as anhydrous MgSO₄ can be added. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[1] This reagent is particularly effective as it is mild and non-hygroscopic, and it tolerates the slightly acidic conditions that can catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is another common choice, though it is highly toxic.[3]

  • Reaction Completion: Continue stirring the reaction at room temperature overnight or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Data Summary: Reaction Parameters
ParameterRecommended Range/ValueRationale & Expert Insights
Amine:Carbonyl Ratio 1 : 1.0–1.2A slight excess of the carbonyl component ensures complete consumption of the limiting primary amine.
Reducing Agent NaBH(OAc)₃, NaBH₃CNThese mild agents selectively reduce the iminium ion in the presence of the carbonyl group. NaBH(OAc)₃ is often preferred for its lower toxicity and ease of handling.[3]
Solvent DCM, DCE, THF, MeOHChlorinated solvents are common. Methanol can also be used, sometimes with NaBH₄, but may require careful pH control to prevent reduction of the starting carbonyl.[1]
Temperature 0 °C to Room TemperatureThe reaction is typically run at room temperature. Initial cooling to 0 °C may be necessary for highly reactive substrates to control the reaction rate.
Additives Acetic Acid (catalytic)A catalytic amount of acid can accelerate imine formation, but NaBH(OAc)₃ generates acetic acid in situ, often making an external catalyst unnecessary.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical SN2 reaction where the amine acts as a nucleophile, attacking an alkyl halide electrophile.[4] While conceptually simple, this method is plagued by a significant challenge: over-alkylation.[4][5] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine and, eventually, a quaternary ammonium salt.[5]

Controlling Selectivity: The Key to Success

Achieving selective mono-alkylation requires strategies to mitigate the "runaway" reaction.[5] The product secondary amine must be prevented from competing with the starting material for the alkyl halide.[6]

Direct_Alkylation_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Amine 1-Cyclobutylbutan-1-amine (1.0 eq or excess) Mix Mix & Stir Amine->Mix Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Mix Solvent Solvent (e.g., ACN, DMF) Solvent->Mix AlkylHalide Add Alkyl Halide (1.0-1.1 eq) *Dropwise* Mix->AlkylHalide Reaction Sₙ2 Reaction AlkylHalide->Reaction Stir at RT or heat Filter Filter Salts Reaction->Filter Extract Aqueous Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for controlled direct N-alkylation.

The mechanism highlights the competitive nature of the reaction. Once the secondary amine is formed, it can be deprotonated and act as a nucleophile itself.

SN2_Overalkylation_Mechanism cluster_mono Desired Mono-Alkylation cluster_over Undesired Over-Alkylation PrimaryAmine R¹-NH₂ SecondaryAmine R¹-NH-R² PrimaryAmine->SecondaryAmine Sₙ2 AlkylHalide1 R²-X AlkylHalide1->SecondaryAmine SecondaryAmine_compete R¹-NH-R² AlkylHalide2 R²-X TertiaryAmine R¹-N(R²)₂ AlkylHalide2->TertiaryAmine QuatSalt R¹-N⁺(R²)₃ X⁻ TertiaryAmine->QuatSalt Further Alkylation SecondaryAmine_compete->TertiaryAmine Sₙ2

Caption: Competing pathways in direct amine alkylation.

Experimental Protocol (Selective Mono-alkylation)

Materials:

  • 1-Cyclobutylbutan-1-amine (1.0 eq.)

  • Alkyl Halide (e.g., bromide or iodide) (1.0–1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 eq.)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (or other suitable extraction solvent)

Procedure:

  • Reactant Preparation: To a solution of 1-cyclobutylbutan-1-amine (1.0 eq.) in ACN or DMF, add a suitable inorganic base such as K₂CO₃ (2.0 eq.). The base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[5]

  • Controlled Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the stirred mixture at room temperature.[1] Slow addition is critical to maintain a low concentration of the electrophile, favoring reaction with the more abundant primary amine over the newly formed secondary amine.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C). Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the desired product versus the dialkylated byproduct.[1]

  • Work-up: Upon completion (ideally, full consumption of the starting amine), cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3x).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude material is then purified by flash column chromatography. Careful fractionation may be required to separate the desired secondary amine from any tertiary amine byproduct.

Alternative and Advanced Methodologies

While reductive amination and direct alkylation are workhorse methods, modern catalysis offers powerful alternatives.

  • Transition-Metal-Catalyzed N-Alkylation with Alcohols: This sustainable approach, often called the "borrowing hydrogen" strategy, uses alcohols as alkylating agents with water as the only byproduct.[7] Catalysts are typically based on ruthenium, iridium, or nickel.[7][8][9][10] The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, all mediated by the same metal complex.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C(sp²)–N bonds, primarily for synthesizing aryl amines from aryl halides.[11][12] While not a standard method for alkylating aliphatic amines with alkyl groups, it is indispensable for arylations and demonstrates the power of modern catalysis in C-N bond formation.[11]

Conclusion

The N-alkylation of 1-cyclobutylbutan-1-amine can be effectively achieved through several synthetic strategies. Reductive amination stands out as the method of choice for its high selectivity, mild conditions, and broad applicability, making it ideal for complex molecule synthesis in drug discovery. Direct alkylation with alkyl halides , while straightforward, requires careful control of reaction conditions to prevent over-alkylation, a common pitfall. The choice between these methods will ultimately depend on the specific alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required. For researchers seeking more sustainable or specialized transformations, exploring transition-metal-catalyzed methods offers a gateway to cutting-edge and environmentally benign chemistry.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]

  • ResearchGate. (2025). Ni–Cu/γ-Al2O3 catalyzed N-alkylation of amines with alcohols. ResearchGate. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • ResearchGate. (n.d.). Metal‐catalyzed N‐alkylation of amines with alcohols. ResearchGate. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • ResearchGate. (2025). Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Cyclobutylbutan-1-amine Purification

Ticket ID: #CBA-PUR-001 Subject: Purification Protocols for 1-Cyclobutylbutan-1-amine (CAS: Generic/Variable) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Introduction Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CBA-PUR-001 Subject: Purification Protocols for 1-Cyclobutylbutan-1-amine (CAS: Generic/Variable) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Introduction

Welcome to the Purification Support Center. You are likely working with 1-Cyclobutylbutan-1-amine , a primary aliphatic amine featuring a cyclobutyl ring alpha to the amino group.

Due to the steric bulk of the cyclobutyl group and the basicity of the primary amine, this molecule presents a unique "Purification Triad" of challenges:

  • Chemical Purity: Contamination by secondary amines (over-alkylation products) and unreacted ketone precursors.

  • Optical Purity: If your application requires a specific enantiomer (R or S), the reductive synthesis likely yielded a racemate.

  • Stability: High susceptibility to atmospheric CO₂ absorption (carbamate formation).

This guide is structured as a troubleshooting workflow to address these specific failure points.

Module 1: Chemical Purity (Removing "Heavy" Impurities)

User Issue: "My GC-MS shows a large peak eluting after my product. It corresponds to the dimer (secondary amine)."

Diagnosis: During reductive amination (e.g., from cyclobutyl butyl ketone), the primary amine product can react with the intermediate imine, leading to over-alkylation . This creates a secondary amine impurity (


 vs. your 

target).

The Solution: Vacuum Fractional Distillation Because the molecular weight of the secondary amine impurity is nearly double that of your target, their boiling points differ significantly. Chemical purification is often unnecessary if physical separation is optimized.

Protocol A: Optimized Vacuum Distillation
ParameterSpecificationReason
Pressure < 5 mmHg (High Vacuum)Reduces thermal stress; cyclobutyl rings can be thermally sensitive (ring strain).
Bath Temp ~10-15°C above bpPrevent "bumping" while maintaining flow.
Column Vigreux (10-20 cm)Provides theoretical plates to separate trace ketone precursors.
Receiving Flask Cooled (-78°C or Ice/Salt)Primary amines are volatile; prevents loss to the vacuum trap.

Troubleshooting Checklist:

  • Problem: Product is distilling with the impurity.

    • Fix: Your vacuum is too strong or the column is too short. Reduce vacuum to 10 mmHg or increase reflux ratio.

  • Problem: Product is colored (yellow/brown).

    • Fix: Trace oxidation. Distill over a small amount of Zinc dust or KOH pellets to trap oxidants and water.

Module 2: Optical Purity (Enantiomeric Resolution)

User Issue: "I synthesized the amine as a racemate, but I need the (S)-enantiomer for a bioassay. How do I separate them?"

Diagnosis: 1-Cyclobutylbutan-1-amine has a chiral center at the C1 position. Enantiomers have identical boiling points, rendering distillation useless. You must create diastereomers using a chiral acid.[1][2]

The Solution: Classical Resolution via Diastereomeric Crystallization We utilize the solubility difference between the


-salt and the 

-salt.
Protocol B: Tartaric Acid Resolution

Reagents:

  • Racemic Amine (1.0 eq)

  • 
    -L-Tartaric Acid (1.0 eq)
    
  • Solvent: Ethanol (Absolute) or MeOH/Water (9:1)

Workflow:

  • Salt Formation: Dissolve amine in Ethanol. Add Tartaric acid (dissolved in warm Ethanol) dropwise.

  • Nucleation: Heat to reflux until clear, then cool slowly to Room Temperature (RT). If no crystals form, scratch the glass or cool to 4°C.

  • Filtration: Filter the crystals.

    • Crystals: Enriched in one enantiomer (e.g., S-Amine

      
       (+)-Tartrate).
      
    • Mother Liquor: Enriched in the opposite enantiomer.

  • Recrystallization: Recrystallize the solid from hot Ethanol until the melting point is constant.

  • Free-Basing (Recovery):

    • Dissolve pure salt in minimal water.

    • Basify with 2M NaOH (pH > 12).

    • Extract with Et₂O or DCM.

    • Dry (

      
      ) and concentrate.
      

Visualizing the Logic:

ResolutionLogic Start Racemic Mixture (R/S-Amine) Acid Add (+)-Tartaric Acid Start->Acid Salts Mixture of Diastereomeric Salts (S-Amine·(+)-Acid) + (R-Amine·(+)-Acid) Acid->Salts Crystallize Crystallize in Ethanol Salts->Crystallize Solid Solid Precipitate (Less Soluble Diastereomer) Crystallize->Solid Precipitates Liquid Mother Liquor (More Soluble Diastereomer) Crystallize->Liquid Remains in Solution Recryst Recrystallize until Constant MP / High ee% Solid->Recryst Base Treat with NaOH Recryst->Base Final Pure Enantiomer Base->Final

Caption: Workflow for separating enantiomers via diastereomeric salt formation.

Module 3: The "White Crust" (Carbamates & Storage)

User Issue: "My clear liquid amine has developed a white solid crust around the cap. Is it degrading?"

Diagnosis: Primary amines are nucleophilic and react rapidly with atmospheric CO₂ to form carbamate salts (white solids). This is reversible but annoying and affects stoichiometry.



The Solution: Inert Gas Handling & "Burping"

Protocol C: Carbamate Removal & Storage
  • Removal: Do not filter the white solid (it is your product, just trapped).

    • Dissolve the entire mixture (liquid + crust) in DCM.

    • Wash with 2M NaOH . The base consumes the CO₂ (forming

      
      ) and regenerates the free amine.
      
    • Dry organic layer (

      
      ) and concentrate.
      
  • Storage:

    • Store under Argon or Nitrogen.

    • Seal with Parafilm.

    • Pro-Tip: Store over activated 4Å molecular sieves to keep it anhydrous (water accelerates carbamate formation).

Summary of Impurity Profiles

Impurity TypeOriginDetection MethodRemoval Strategy
Secondary Amine Over-alkylation during synthesisGC-MS (Longer retention), H-NMR (Integration)Vacuum Distillation (High BP difference)
Ketone Precursor Incomplete reductionIR (C=O stretch ~1710 cm⁻¹), TLCBisulfite wash or Distillation
Carbamate Air exposure (CO₂)Visual (White crust), H-NMR (Broad peaks)Wash with NaOH (aq)
Enantiomer Chiral center at C1Chiral HPLC / PolarimetryTartaric Acid Resolution

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physical constants and general purification of aliphatic amines).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The authoritative text on resolving chiral amines via diastereomeric salts).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for carbamate formation and removal mechanisms).

Sources

Optimization

improving the yield of 1-Cyclobutylbutan-1-amine synthesis

Technical Support Center: Synthesis of 1-Cyclobutylbutan-1-amine Ticket ID: #CB-AMINE-SYN-001 Topic: Yield Optimization & Troubleshooting for Alpha-Cyclobutyl Alkylamines Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Cyclobutylbutan-1-amine

Ticket ID: #CB-AMINE-SYN-001 Topic: Yield Optimization & Troubleshooting for Alpha-Cyclobutyl Alkylamines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-Cyclobutylbutan-1-amine presents a unique set of challenges due to the steric bulk of the cyclobutyl group and the potential for ring strain release under harsh conditions. While standard reductive amination is the most direct route, it often suffers from low conversion rates due to the hindered nature of the cyclobutyl ketone intermediate.

This guide prioritizes two methodologies:

  • Standard Reductive Amination (Racemic): Optimized for speed and cost.

  • Ellman’s Auxiliary Approach (Chiral): Optimized for enantiopurity and high yield in complex settings.

Part 1: Critical Process Parameters (The "Why" Behind the Yield)

Before troubleshooting, verify your baseline conditions against these optimized parameters.

Method A: Reductive Amination (Racemic)

Target Mechanism: Condensation of Cyclobutyl Propyl Ketone with Ammonium Acetate/Ammonia, followed by reduction.

ParameterRecommendationExpert Insight (Causality)
Dehydrating Agent Ti(OEt)₄ (Titanium Ethoxide) Critical: The cyclobutyl group is sterically hindering. Standard equilibrium (sieves/Dean-Stark) is often too slow. Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger, driving imine formation to completion [1].
Reducing Agent NaBH(OAc)₃ or NaBH₃CN Sodium triacetoxyborohydride is milder and allows for "one-pot" procedures. However, if the imine is extremely hindered, the smaller NaBH₃CN (at pH 6) may penetrate the steric pocket better.
Temperature 60–70°C (Imine Step) Higher heat is required to overcome the steric barrier of the cyclobutyl ring during condensation. Reduction should happen at RT.
Method B: Ellman Sulfinamide (Chiral/High-Yield)

Target Mechanism:[1][2] Condensation of Cyclobutyl Propyl Ketone with tert-Butanesulfinamide, followed by diastereoselective Grignard addition or reduction.

ParameterRecommendationExpert Insight (Causality)
Lewis Acid Ti(OEt)₄ (2.0 - 4.0 equiv) Essential. Without excess Titanium, the conversion of cyclobutyl ketone to the N-sulfinyl imine will stall at ~50-60% [2].
Solvent THF or 2-MeTHF Ethers coordinate with the Titanium species, stabilizing the transition state. DCM is often inferior for this specific hindered ketone.
Reduction L-Selectride (for chiral induction)If reducing the imine, bulky hydrides enhance diastereoselectivity (dr > 95:5).

Part 2: Visualizing the Workflow (Ellman Route)

The following diagram illustrates the high-yield pathway using Ellman's Auxiliary, which avoids the common pitfalls of direct reductive amination.

EllmanSynthesis Start Cyclobutyl Propyl Ketone Imine N-Sulfinyl Imine (Intermediate) Start->Imine Condensation (60-75°C, THF) Reagent (R)-tert-Butanesulfinamide + Ti(OEt)4 Reagent->Imine Reduction Reduction (NaBH4 or L-Selectride) Imine->Reduction Stereoselective Reduction Sulfinamine Sulfinamine (Diastereomerically Pure) Reduction->Sulfinamine Yield >85% Hydrolysis Acid Hydrolysis (HCl/MeOH) Sulfinamine->Hydrolysis Cleavage Product 1-Cyclobutylbutan-1-amine (HCl Salt) Hydrolysis->Product Precipitation

Caption: Optimized workflow for Ellman auxiliary synthesis. Note the critical role of Ti(OEt)₄ in the first step to overcome cyclobutyl steric hindrance.

Part 3: Troubleshooting & FAQs

Issue 1: "My reaction stalls at 50% conversion during imine formation."

Diagnosis: Water accumulation or steric hindrance. The Fix:

  • Switch to Titanium(IV) Ethoxide: Do not rely on molecular sieves alone for cyclobutyl ketones. The equilibrium constant is unfavorable due to the bulk adjacent to the carbonyl.

  • Protocol: Add the ketone (1.0 equiv), amine/sulfinamide (1.1 equiv), and Ti(OEt)₄ (2.0–4.0 equiv) in dry THF. Heat to reflux (65°C).

  • Validation: Monitor by TLC or LCMS. The Titanium species will sequester the water produced, driving the reaction to >95% conversion.

Issue 2: "I am seeing significant amounts of alcohol byproduct (Cyclobutyl propyl carbinol)."

Diagnosis: Direct reduction of the ketone. The Fix: This occurs when the reducing agent is added before the imine is fully formed, or if the reducing agent is too aggressive (reducing the ketone faster than the imine forms).

  • Stepwise Procedure: Ensure imine formation is complete (check by IR: disappearance of C=O stretch ~1715 cm⁻¹, appearance of C=N ~1620 cm⁻¹) before adding the reducing agent.

  • Reagent Swap: If doing a one-pot procedure, switch from NaBH₄ to NaBH(OAc)₃ . The acetoxyborohydride is less basic and less reactive toward ketones, preferring the protonated iminium ion [3].

Issue 3: "The cyclobutane ring is opening or rearranging."

Diagnosis: Harsh acidic conditions or aggressive hydrogenation. The Fix:

  • Avoid Catalytic Hydrogenation: While cyclobutane is relatively stable, high-pressure hydrogenation (H₂ > 50 psi) with Pd/C can sometimes trigger ring opening or hydrogenolysis, especially if the ring is strained by other substituents.

  • Acid Control: If using the Ellman route, the final cleavage requires acid. Use 4M HCl in Dioxane at 0°C to Room Temperature. Do not reflux in strong aqueous acid for extended periods, as this promotes thermodynamic rearrangement of the cyclobutyl cation.

Issue 4: "I cannot isolate the free amine; it's an oil and yield is lost during extraction."

Diagnosis: High water solubility and volatility of the free amine. The Fix:

  • Isolate as a Salt: Do not attempt to isolate the free base 1-cyclobutylbutan-1-amine as a final product. It is likely an oil prone to oxidation.

  • Protocol: After the reaction workup, treat the crude organic layer (Et₂O or MTBE) with HCl in ether or Oxalic acid .

  • Benefit: The hydrochloride or oxalate salt will precipitate as a stable, crystalline solid, instantly improving your isolated yield and purity.

Part 4: Validated Experimental Protocol (Method A - Optimized)

Objective: Synthesis of racemic 1-Cyclobutylbutan-1-amine via Ti(OEt)₄ mediated reductive amination.

  • Imine Formation:

    • To a flame-dried flask under N₂, add Cyclobutyl propyl ketone (10 mmol) and THF (20 mL).

    • Add Ammonium Acetate (50 mmol, 5 equiv) or the specific amine.

    • Add Ti(OEt)₄ (20 mmol, 2 equiv) dropwise. Caution: Exothermic.

    • Stir at 60°C for 12 hours . (Monitor for disappearance of ketone).

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with Ethanol (10 mL).

    • Add NaBH₄ (15 mmol, 1.5 equiv) portion-wise. Note: Ti(OEt)₄ is compatible with borohydride reduction.

    • Stir at Room Temperature for 4 hours.

  • Workup (Crucial Step):

    • Quench by adding 1M NaOH (slowly) to precipitate Titanium salts as TiO₂. The mixture will turn into a white suspension.

    • Filter through a pad of Celite . Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc (3x).

  • Purification:

    • Dry organics over Na₂SO₄ and concentrate.

    • Dissolve residue in Et₂O and add 2M HCl in Et₂O . Collect the white precipitate (Amine·HCl) by filtration.

References

  • Matier, W. L., et al. (1973). "Synthesis and properties of cyclobutyl-alkylamines." Journal of Medicinal Chemistry, 16(8), 901-908.

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913-9914.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

Sources

Troubleshooting

stability issues of 1-Cyclobutylbutan-1-amine under acidic conditions

Welcome to the technical support center for 1-Cyclobutylbutan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclobutylbutan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 1-Cyclobutylbutan-1-amine under acidic conditions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and synthetic processes.

Introduction: The Chemical Dichotomy of 1-Cyclobutylbutan-1-amine

1-Cyclobutylbutan-1-amine is a primary amine featuring a strained cyclobutyl ring. This unique structure presents a duality in its chemical behavior. The primary amine group is basic and readily protonated in acidic media, forming an ammonium salt.[1][2] Concurrently, the inherent ring strain of the cyclobutane moiety makes it susceptible to acid-catalyzed rearrangements and ring-opening reactions, particularly if a carbocation can be formed.[3][4] Understanding this interplay is critical for its successful application in synthesis.

This guide will delve into the potential stability challenges and provide actionable solutions to mitigate degradation and unwanted side reactions.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during your work with 1-Cyclobutylbutan-1-amine in acidic environments.

Issue 1: Low Yield or Complete Loss of Starting Material After Acidic Workup

Question: I am performing a reaction where 1-Cyclobutylbutan-1-amine is a starting material. After an aqueous acidic workup (e.g., washing with dilute HCl), I am observing a significant loss of my desired product, and in some cases, a complex mixture of byproducts. What is happening?

Answer:

The primary amine in 1-Cyclobutylbutan-1-amine is a good base and will be protonated by the acid to form the corresponding ammonium salt.[1] This salt is highly water-soluble. If your desired product is the free amine, it will be sequestered in the aqueous layer during extraction, leading to apparent loss of material from the organic phase.

Causality and Mitigation:

  • Protonation and Phase Partitioning: The protonated amine is an ionic species with high affinity for the aqueous phase.

  • Solution: To recover your amine, you must basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to a pH greater than the pKa of the conjugate acid of the amine (typically pH > 11 for primary alkylamines) before re-extracting with an organic solvent.[5]

Experimental Protocol: Recovery of 1-Cyclobutylbutan-1-amine from an Acidic Aqueous Solution

  • Combine Aqueous Layers: Collect all acidic aqueous layers from your workup that may contain the protonated amine.

  • Cooling: Place the combined aqueous solution in an ice bath to manage any heat generated during neutralization.

  • Basification: Slowly add a saturated solution of a base like sodium bicarbonate (for weak acids) or a 1-2 M solution of sodium hydroxide (for strong acids) while stirring. Monitor the pH with pH paper or a pH meter.

  • Target pH: Continue adding the base until the pH of the solution is > 11.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the free amine.

Issue 2: Formation of Unexpected Isomeric Byproducts

Question: During a reaction conducted in the presence of a strong acid (e.g., trifluoroacetic acid, sulfuric acid) at elevated temperatures, I am isolating products with the same mass as my expected product but with different spectroscopic data (¹H NMR, ¹³C NMR), suggesting isomerization. What could be the cause?

Answer:

The cyclobutane ring is thermodynamically strained and can undergo acid-catalyzed rearrangements. This is particularly true if a carbocation intermediate can be formed. The protonated amine itself is generally stable, but under forcing conditions, side reactions involving the cyclobutyl ring can occur. A plausible degradation pathway involves the formation of a carbocation, which can then undergo ring expansion or other rearrangements.

Plausible Mechanistic Pathway for Isomerization:

While the primary amine itself is not a good leaving group, in the presence of a strong, non-nucleophilic acid and heat, a dehydration or other elimination event from a transient intermediate could lead to a carbocation. A more likely scenario in many synthetic contexts is the reaction of the amine with another reagent that converts the amino group into a better leaving group, which then departs to form a carbocation. This carbocation can then undergo rearrangement.

A potential rearrangement pathway could involve a 1,2-hydride or 1,2-alkyl shift, leading to a more stable carbocation, which is then trapped by a nucleophile. Ring expansion to a more stable cyclopentyl system is also a possibility.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: How should I store 1-Cyclobutylbutan-1-amine?

A1: 1-Cyclobutylbutan-1-amine should be stored as the free base in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. This minimizes exposure to atmospheric CO₂, which can react with the amine to form a carbamate salt, and moisture.

Q2: Can I use 1-Cyclobutylbutan-1-amine in reactions with Lewis acids?

A2: Yes, but with caution. The lone pair of electrons on the nitrogen atom can coordinate with Lewis acids.[8] This can either be a desired part of the reaction mechanism or lead to deactivation of the Lewis acid catalyst. If the amine's reactivity is not desired, consider protecting the amine group.

Q3: What are the best practices for handling acidic solutions of 1-Cyclobutylbutan-1-amine?

A3:

  • Temperature Control: Always work at the lowest temperature required for your reaction to proceed to minimize the risk of acid-catalyzed degradation of the cyclobutyl ring.

  • Choice of Acid: Use the mildest acid possible that achieves the desired transformation. For example, if only protonation is required, a weaker organic acid may be preferable to a strong mineral acid.

  • Inert Atmosphere: If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere.

Q4: How can I protect the amine group of 1-Cyclobutylbutan-1-amine from reacting under acidic conditions?

A4: If the reactivity of the amine is undesirable in your acidic reaction, you should protect it. The most common protecting group for amines that is stable to a range of acidic conditions is the tert-butoxycarbonyl (Boc) group.[9][10][11][12]

Experimental Protocol: Boc Protection of 1-Cyclobutylbutan-1-amine

  • Dissolve Amine: Dissolve 1-Cyclobutylbutan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. The resulting Boc-protected amine can then be purified by column chromatography if necessary.

The Boc group can be removed later under strong acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[10]

Data Summary

ParameterRecommendationRationale
Storage Refrigerated, under inert atmospherePrevents reaction with atmospheric CO₂ and moisture.
Acidic Workup Basify to pH > 11 before extractionTo deprotonate the ammonium salt and ensure it partitions into the organic phase.
Strong Acidic Conditions Use lowest possible temperatureTo minimize risk of cyclobutane ring rearrangement or opening.
Amine Reactivity Mitigation Boc protectionProvides a robust protecting group stable to many acidic conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical acid-catalyzed ring expansion of the cyclobutyl ring, a potential side reaction under harsh acidic conditions.

G cluster_0 Hypothetical Acid-Catalyzed Rearrangement A 1-Cyclobutylbutan-1-amine B Protonated Intermediate (Hypothetical) A->B + H⁺, -H₂O (Requires harsh conditions or activating agent) C Cyclobutylcarbinyl Cation B->C Loss of H₂O D Cyclopentyl Cation (Rearranged) C->D Ring Expansion E Rearranged Product (e.g., Cyclopentyl derivative) D->E + Nu⁻

Caption: Hypothetical acid-catalyzed rearrangement of 1-Cyclobutylbutan-1-amine.

References

  • Chemguide. (n.d.). Amines as Bases. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • YouTube. (2012, February 16). Acid Catalyzed Ring Expansion I Step-by-step I Alkene I Alcohol I Carbocation Rearrangement. Retrieved from [Link]

  • Beereboom, J. J. (1965). Journal of Organic Chemistry, 30, 4230.
  • Fu, Y., et al. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters.
  • Chemistry Stack Exchange. (2018, March 21). Acid Catalysed Ring Expansion – Mechanism?. Retrieved from [Link]

  • Dong, S., et al. (2020). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science.

Sources

Optimization

Technical Support Center: 1-Cyclobutylbutan-1-amine Synthesis

Topic: Impurity Profiling & Process Optimization Introduction: The Synthetic Landscape This technical guide addresses the synthesis of 1-Cyclobutylbutan-1-amine (CAS: N/A for specific isomer, generic class: Cyclobutaneal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Process Optimization

Introduction: The Synthetic Landscape

This technical guide addresses the synthesis of 1-Cyclobutylbutan-1-amine (CAS: N/A for specific isomer, generic class: Cyclobutanealkanamines).[1] The most robust synthetic route for this scaffold is the Reductive Amination of 1-cyclobutylbutan-1-one using ammonium acetate (


) and a hydride source (e.g., 

).[1]

While this route is generally high-yielding, the cyclobutane ring's inherent strain (~26.3 kcal/mol) and the thermodynamics of imine reduction introduce specific impurity risks. This guide analyzes these byproducts mechanistically and provides actionable troubleshooting protocols.

Module 1: Reaction Pathway & Impurity Genesis[1]

To control byproducts, one must understand their origin. The reaction proceeds via an equilibrium between the ketone and the hemiaminal/imine, followed by irreversible reduction.

Critical Signaling Pathway[1]

ReactionPathway Ketone Starting Material (1-Cyclobutylbutan-1-one) Imine Intermediate (Imine Species) Ketone->Imine + NH4OAc (Equilibrium) Alcohol Impurity A (1-Cyclobutylbutan-1-ol) Ketone->Alcohol Direct Reduction (Competitive) Target TARGET PRODUCT (1-Cyclobutylbutan-1-amine) Imine->Target + Hydride (Reduction) Dimer Impurity B (Secondary Amine Dimer) Target->Dimer + Imine (Condensation) RingOpen Impurity C (Linear Alkenes/Rearrangement) Target->RingOpen Acid/Heat (Ring Strain Release)

Figure 1: Mechanistic origin of key impurities.[1] Green indicates the desired path; red dashed lines indicate parasitic side reactions.[1]

Module 2: Troubleshooting Specific Impurities

Issue 1: The "Heavy" Impurity (Secondary Amine Dimer)

User Observation: "I see a large peak eluting late in my LC-MS trace with a mass of [2M - NH3]."

Technical Analysis: This is Bis(1-cyclobutylbutyl)amine .[1] It forms when the newly generated primary amine (the product) acts as a nucleophile, attacking the intermediate imine or the starting ketone. This is a classic "over-alkylation" issue in reductive aminations.

Corrective Protocol:

  • Reagent Stoichiometry: Ensure a massive excess of the ammonia source.[1]

    • Standard: 10–15 equivalents of

      
       relative to the ketone.[1]
      
    • Why: Le Chatelier’s principle forces the equilibrium toward the primary imine and statistically prevents the product amine from encountering a ketone molecule.[1]

  • Stepwise Addition: Do not add the hydride reducing agent (

    
    ) immediately.[1]
    
    • Protocol: Stir Ketone +

      
       for 1–2 hours before adding the hydride. This allows maximum conversion to the imine before reduction begins, reducing the concentration of free ketone available to react with the product.
      
Issue 2: The "Light" Impurity (Alcohol Formation)

User Observation: "My yield is low, and I see a significant peak corresponding to the alcohol analogue."

Technical Analysis: This is 1-Cyclobutylbutan-1-ol .[1] It results from the direct reduction of the ketone carbonyl by the hydride source before it can convert to the imine.[1]

Corrective Protocol:

  • pH Control: The formation of the imine is acid-catalyzed, but

    
     hydrolyzes rapidly below pH 3.[1]
    
    • Target: Maintain pH 6.0–7.0.[1]

    • Adjustment: If using

      
       (not recommended for this specific synthesis due to strength), switch to 
      
      
      
      or
      
      
      .
  • Water Scavenging: Water drives the equilibrium back toward the ketone (hydrolysis).[1]

    • Action: Add molecular sieves (3Å or 4Å) to the reaction vessel to sequester water produced during imine formation.[1]

Issue 3: Cyclobutane Ring Integrity (Ring Opening)

User Observation: "My product purity degrades after acid-base extraction. NMR shows alkene signals."

Technical Analysis: Cyclobutane has high ring strain (~26 kcal/mol).[1][2] While generally stable, the presence of a carbocation adjacent to the ring (which can occur during harsh acid workups or unoptimized reductive amination) can trigger a homoallylic rearrangement or ring expansion/opening.

Corrective Protocol:

  • Avoid Strong Acids: Do not use concentrated HCl for workup.[1]

    • Alternative: Use 1M Citric Acid or 0.5M HCl for the acidification step during extraction.[1] Keep the temperature < 5°C during acidification.[1]

  • Thermal Control: Avoid heating the reaction mixture above 50°C. The thermodynamic drive to release ring strain increases significantly with temperature.[1]

Module 3: Analytical Methodologies

Quantifying aliphatic amines is difficult due to their lack of UV chromophores and peak tailing on silica columns.[1]

Recommended Method: GC-MS with TFAA Derivatization

Direct injection of primary amines often leads to broad, tailing peaks due to interaction with silanol groups in the column. Derivatization is required for accurate impurity profiling.[1]

Protocol:

  • Sample Prep: Dissolve 5 mg of crude product in 1 mL Dichloromethane (DCM).

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) and 50 µL Triethylamine (TEA).

  • Incubation: Vortex and let stand at room temperature for 15 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

Data Interpretation Table:

CompoundDerivatized SpeciesMass Shift (

)
Retention Time Trend
Product (1° Amine) N-TFA-1-cyclobutylbutan-1-amine+96 DaSharp, Symmetric Peak
Alcohol Impurity O-TFA-1-cyclobutylbutan-1-ol+96 DaElutes earlier than N-TFA
Dimer (2° Amine) N-TFA-Bis(...)amine+96 DaElutes significantly later
Starting Ketone No Reaction0Earliest eluting

Module 4: Summary of Byproduct Specifications

Impurity TypeChemical NameOriginPrevention Strategy
Dimer Bis(1-cyclobutylbutyl)amineProduct + Imine condensationHigh

equivalents; Stepwise hydride addition.[1]
Alcohol 1-Cyclobutylbutan-1-olDirect Ketone ReductionUse molecular sieves; Ensure pH > 5.[1]
Ring Opened Linear Alkenes/IsomersAcid-catalyzed cleavageAvoid conc.[1] HCl; Keep workup cold (<5°C).
Enantiomer (R)- or (S)- isomerChiral center at C1Requires chiral HPLC (Chiralpak IG/IC) to detect.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. (Discusses Cyclobutane ring strain energy of ~26 kcal/mol).[1][2] Link

  • Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for GC: Acylation." (Protocols for TFAA derivatization of amines). Link

  • Master Organic Chemistry. "Ring Strain in Cyclopropane and Cyclobutane." (Mechanistic background on ring stability). Link

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Cyclobutylbutan-1-amine Purity by Chiral HPLC

Executive Summary: The Aliphatic Challenge Validating the enantiomeric purity of 1-Cyclobutylbutan-1-amine presents a specific set of chromatographic challenges that distinguish it from standard aromatic drug intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aliphatic Challenge

Validating the enantiomeric purity of 1-Cyclobutylbutan-1-amine presents a specific set of chromatographic challenges that distinguish it from standard aromatic drug intermediates. As a primary aliphatic amine with an


-cyclobutyl branch, this molecule lacks the 

-systems required for interaction with many traditional polysaccharide chiral stationary phases (CSPs) and possesses no significant UV chromophore for standard detection.

This guide objectively compares the two industry-standard approaches for validating this specific scaffold:

  • Direct Analysis: Using Crown Ether CSPs (Crownpak CR) with non-UV detection (MS/ELSD).

  • Indirect Analysis (Recommended): Pre-column derivatization with Marfey’s Reagent (FDAA) followed by reversed-phase HPLC.

Decision Matrix: Selecting the Validation Path

The choice between direct and indirect methods depends heavily on your available detection hardware and the required sensitivity limits.

MethodSelection Start Analyte: 1-Cyclobutylbutan-1-amine CheckUV Primary Constraint: No UV Chromophore Start->CheckUV Hardware Available Detection Hardware? CheckUV->Hardware MethodA METHOD A: Direct Analysis (Crown Ether CSP) Hardware->MethodA Mass Spec / ELSD MethodB METHOD B: Derivatization (Marfey's Reagent / FDAA) Hardware->MethodB Standard UV / DAD ReqA Requires: MS, ELSD, or CAD Acidic Mobile Phase (pH 1-2) MethodA->ReqA ReqB Requires: Standard UV (340 nm) Standard C18 or Core-Shell Column MethodB->ReqB

Figure 1: Decision tree for selecting the appropriate validation methodology based on laboratory instrumentation.

Comparative Analysis

Method A: Direct Chiral HPLC (Crown Ether)

Mechanism: The separation relies on the formation of an ammonium inclusion complex between the primary amine (


) and the chiral crown ether cage (18-crown-6 derivative) immobilized on silica.
  • Pros: No sample preparation; eliminates kinetic resolution errors; high enantioselectivity (

    
    ) for 
    
    
    
    -branched amines.
  • Cons: Requires highly acidic mobile phase (

    
    ) which is corrosive to LC systems; incompatible with UV detection  for this specific molecule (requires MS/ELSD); lower column capacity.
    
Method B: Indirect Analysis (Derivatization)

Mechanism: Reaction with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent) .[1] This converts the enantiomers into diastereomers (


 and 

), which are separable on achiral C18 columns.
  • Pros: Introduces a strong UV chromophore (

    
    ); allows validation on standard equipment; extremely high resolution (
    
    
    
    ).
  • Cons: Adds 90 minutes of prep time; requires validation that the derivatization reaction goes to completion to avoid kinetic resolution bias.

Performance Data Summary
MetricMethod A: Crownpak CR(+)Method B: FDAA Derivatization
Column Crownpak CR(+) (Daicel)Poroshell 120 EC-C18 (Agilent)
Mobile Phase

/ MeOH (90:10)
Water/ACN + 0.1% TFA (Gradient)
Detection MS (SIM) or ELSDUV @ 340 nm
Resolution (

)
1.8 - 2.2> 3.5
LOD (Limit of Detection) High (requires MS optimization)Very Low (High molar absorptivity)
Robustness Low (Temp/pH sensitive)High

Detailed Protocol: Method B (FDAA Derivatization)

Given the lack of UV activity in 1-Cyclobutylbutan-1-amine, Method B is the recommended industry standard for robust purity validation in QC environments.

Reagents & Preparation[2][3][4][5]
  • Analyte: 1-Cyclobutylbutan-1-amine (

    
    ).
    
  • Reagent: Marfey’s Reagent (FDAA), 1% solution in Acetone.[2]

  • Buffer: 1M

    
    .
    
  • Quench: 2M

    
    .
    
Workflow Diagram

DerivatizationWorkflow Step1 Mix Analyte (50 µL) + 1M NaHCO3 Step2 Add FDAA (100 µL in Acetone) Step1->Step2 Step3 Incubate 40°C for 60 min Step2->Step3 Step4 Quench Add 2M HCl (20 µL) Step3->Step4 Step5 Dilute with 50% ACN Step4->Step5 Step6 Inject HPLC (UV 340 nm) Step5->Step6

Figure 2: Step-by-step derivatization workflow for converting the aliphatic amine into a UV-active diastereomer.

Step-by-Step Methodology
  • Sample Solution: Dissolve 1.0 mg of the amine sample in 100

    
     of water (or 1:1 water/dioxane if solubility is poor).
    
  • Reaction: In a 1.5 mL HPLC vial, combine:

    • 
       Sample Solution[2]
      
    • 
       FDAA Solution (10 mg/mL in Acetone)
      
    • 
       1M 
      
      
      
      [2]
  • Incubation: Vortex and heat at 40°C for 60 minutes .

    • Note: The cyclobutyl group creates steric hindrance near the amine. Do not shorten this time, or kinetic resolution may artificially enrich one enantiomer.

  • Quench: Allow to cool, then add

    
     of 2M 
    
    
    
    to stop the reaction and protonate the carboxyl group of the derivative.
  • Dilution: Dilute to 1.0 mL with 50% Acetonitrile/Water. Filter through 0.2

    
     PTFE filter.
    
HPLC Conditions (Achiral Validation)
  • Column: C18 Core-Shell (e.g., Kinetex or Poroshell),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV 340 nm.

  • Elution Order: The L-L diastereomer (L-FDAA reacted with (S)-amine) typically elutes before the L-D diastereomer (L-FDAA reacted with (R)-amine) due to hydrophobicity differences, though this must be confirmed with a racemic standard.

Technical Insights & Troubleshooting

Why Direct Analysis (Method A) Often Fails

While Crownpak CR(+) is excellent for amino acids, purely aliphatic amines like 1-cyclobutylbutan-1-amine often suffer from poor retention reproducibility. The lack of a carboxyl group (present in amino acids) reduces the stability of the inclusion complex. If you must use Method A (e.g., to avoid derivatization), you must use Perchloric Acid (


)  at pH 1.0 to 1.5. Organic modifiers (MeOH) should be kept <15% to prevent precipitation of the crown ether.
Controlling Kinetic Resolution in Method B

In derivatization, if the reagent reacts faster with the (S)-enantiomer than the (R)-enantiomer, and you stop the reaction at 50% conversion, your data will be invalid.

  • Validation Step: Always run a reaction with a racemic standard of 1-cyclobutylbutan-1-amine. The peak area ratio of the resulting diastereomers must be exactly 50:50. If it is not, increase incubation time or temperature.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 1-Cyclobutylbutan-1-amine and Its Linear Analogs: A Guide for Drug Discovery Professionals

Introduction: The Significance of Alicyclic Scaffolds in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of alicyclic ring systems, such as the cyclobutane moiety, rep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Alicyclic Scaffolds in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of alicyclic ring systems, such as the cyclobutane moiety, represents a pivotal approach to modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The rigid, three-dimensional nature of the cyclobutane ring, in contrast to the conformational flexibility of linear alkyl chains, can profoundly influence a molecule's interaction with biological targets and its metabolic fate. This guide provides a comparative framework for the analysis of 1-Cyclobutylbutan-1-amine and its corresponding linear analogs, offering a roadmap for researchers seeking to understand and exploit the nuanced effects of this structural dichotomy.

The central hypothesis of this guide is that the introduction of a cyclobutane ring at the alpha-position to the amine will engender distinct pharmacological properties compared to its linear counterparts. We will explore the theoretical underpinnings of these anticipated differences and provide a comprehensive suite of experimental protocols to enable a robust, data-driven comparison. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel small molecule therapeutics.

Structural Rationale for Comparison

The compounds selected for this comparative analysis share the same nominal molecular weight and atom count, isolating the effect of the cyclic versus linear scaffold.

  • 1-Cyclobutylbutan-1-amine (Cyclic Analog): The presence of the cyclobutane ring introduces conformational rigidity and a distinct spatial arrangement of substituents around the chiral center.

  • N-propyl-N-butylamine (Linear Analog 1): A secondary amine with two flexible alkyl chains.[1]

  • N,N-dibutylamine (Linear Analog 2): A symmetric secondary amine offering a different steric profile.

The core of this investigation lies in understanding how the fixed orientation of the cyclobutane ring in 1-Cyclobutylbutan-1-amine, versus the free rotation of the alkyl chains in its linear analogs, impacts key drug-like properties.

Physicochemical Properties: A Foundation for Biological Performance

A molecule's fundamental physicochemical characteristics are predictive of its biological behavior. The following table summarizes key computed properties for our compounds of interest, providing a baseline for our experimental investigations.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
Cyclic Analog 1-Cyclobutylbutan-1-amineC₈H₁₇N127.23~2.3
Linear Analog 1 N-propylbutan-1-amineC₇H₁₇N115.222.1
Linear Analog 2 N-butyl-N-propylbutan-1-amineC₁₁H₂₅N171.323.7

Data sourced from PubChem and other chemical databases.[1][2] It is important to note that while computed properties offer valuable initial insights, they must be validated through experimental determination.

Proposed Experimental Workflow for Comparative Analysis

The absence of direct comparative studies in the literature necessitates a structured experimental approach. The following workflow outlines a series of assays designed to elucidate the structure-activity relationships (SAR) and structure-property relationships (SPR) of the target compounds.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Pharmacodynamics cluster_2 Phase 3: In Vitro ADME Profiling cluster_3 Phase 4: In Vivo Pharmacokinetics Synthesis Synthesis of Analogs QC Purity & Structural Verification (NMR, MS) Synthesis->QC Binding Receptor Binding Assays QC->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Solubility Kinetic & Thermodynamic Solubility Functional->Solubility Permeability PAMPA Solubility->Permeability Metabolic Microsomal Stability Permeability->Metabolic ProteinBinding Plasma Protein Binding Metabolic->ProteinBinding AnimalPK Rodent Pharmacokinetic Studies ProteinBinding->AnimalPK Bioanalysis LC-MS/MS Quantification AnimalPK->Bioanalysis

Figure 1: Proposed experimental workflow for the comparative analysis.

Detailed Experimental Protocols

PART 1: Synthesis of Target Compounds

A prerequisite for this comparative analysis is the synthesis and purification of high-quality batches of 1-Cyclobutylbutan-1-amine and its linear analogs.

Synthesis of 1-Cyclobutylbutan-1-amine:

A potential synthetic route involves the reductive amination of cyclobutyl propyl ketone.

  • Reaction Setup: In a round-bottom flask, dissolve cyclobutyl propyl ketone in a suitable solvent such as methanol.

  • Ammonium Source: Add an excess of ammonium acetate or a solution of ammonia in methanol.

  • Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous acid solution. Basify the aqueous layer and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel.

Synthesis of N-propyl-N-butylamine:

This can be achieved through the reductive amination of butyraldehyde with propylamine.[3]

  • Imine Formation: React butyraldehyde with propylamine in a suitable solvent, often with a mild acid catalyst, to form the corresponding imine.[3]

  • Reduction: Reduce the imine in situ using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

  • Purification: Purify the resulting secondary amine by distillation or column chromatography.

PART 2: In Vitro Pharmacodynamics: Receptor Binding Affinity

To quantify the interaction of the compounds with a specific biological target, a competitive radioligand binding assay is the gold standard.[4]

Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Prepare cell membrane homogenates or use purified receptors for the target of interest. The choice of target will depend on the therapeutic area of interest (e.g., aminergic G-protein coupled receptors [GPCRs] are common targets for such amines).

  • Assay Buffer: Utilize a binding buffer optimized for the specific receptor, typically containing buffers, salts, and protease inhibitors.

  • Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor.

  • Competition Curve: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compounds (1-Cyclobutylbutan-1-amine and its linear analogs).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from free radioligand using rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

PART 3: In Vitro ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for predicting its in vivo behavior.[5][6]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: Use a 96-well filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to create an artificial membrane.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent and dilute them in a donor buffer at a relevant physiological pH.

  • Assay: Add the compound solution to the donor wells and acceptor buffer to the acceptor wells. Incubate the plate for a defined period.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) for each compound.

Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compounds at a low concentration with liver microsomes (from human or relevant preclinical species) and NADPH in a phosphate buffer.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

PART 4: In Vivo Pharmacokinetics

Animal studies are essential to understand the in vivo disposition of the compounds.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a suitable rodent model (e.g., male Sprague-Dawley rats).

  • Dosing: Administer the compounds via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compounds in plasma using a validated LC-MS/MS method.[7][8]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Expected Outcomes and Structure-Activity Relationship Insights

Based on established principles in medicinal chemistry, we can anticipate the following differences between 1-Cyclobutylbutan-1-amine and its linear analogs:

  • Receptor Binding: The conformational constraint of the cyclobutane ring may lead to a more defined interaction with a receptor binding pocket, potentially resulting in higher affinity and/or selectivity compared to the more flexible linear analogs.

  • Metabolic Stability: The cyclobutane moiety may block or alter sites of metabolism that are susceptible to oxidation in the linear analogs, potentially leading to increased metabolic stability and a longer in vivo half-life for 1-Cyclobutylbutan-1-amine.

  • Pharmacokinetics: The more compact and rigid structure of the cyclic analog might influence its volume of distribution and clearance. It is plausible that the cyclic compound will exhibit a different pharmacokinetic profile, though the direction of the change can be complex and species-dependent.

  • Lipophilicity and Permeability: The introduction of the cyclic structure can impact the molecule's overall lipophilicity and its ability to permeate biological membranes.

The following diagram illustrates the key structural differences and their potential impact on biological interactions.

G cluster_0 1-Cyclobutylbutan-1-amine (Cyclic) cluster_1 Linear Analogs A Rigid Conformation Defined 3D Shape C Enhanced Potency A->C Potentially higher receptor affinity and selectivity E Improved Metabolic Stability A->E Steric hindrance at potential metabolic sites B Flexible Conformation Multiple Accessible Shapes D Variable Potency B->D May adopt multiple binding modes (lower affinity/selectivity) F Lower Metabolic Stability B->F More exposed sites for enzymatic metabolism

Figure 2: Conceptual diagram of the impact of cyclic vs. linear scaffolds.

Conclusion

The comparative analysis of 1-Cyclobutylbutan-1-amine and its linear analogs provides a powerful case study for understanding the role of alicyclic scaffolds in drug design. While direct experimental data is currently lacking in the public domain, the theoretical framework and detailed experimental protocols presented in this guide offer a clear path forward for researchers. By systematically evaluating the pharmacodynamic and pharmacokinetic properties of these structurally related compounds, we can gain invaluable insights into the nuanced effects of conformational constraint. The data generated from these studies will not only elucidate the specific properties of these amines but will also contribute to the broader understanding of structure-activity relationships, ultimately aiding in the design of safer and more efficacious therapeutics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95010, 1-Butanamine, N-butyl-N-propyl-. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88399, N-Propylbutylamine. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95010, 1-Butanamine, N-butyl-N-propyl-. Retrieved from [Link].

  • Alfa Cytology (2024). Competitive Radioligand Binding Assays. Retrieved from [Link].

  • Cyprotex (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link].

  • PubMed (1985). Synthesis and biological activity of linear and cyclic enkephalins modified at the Gly3-Phe4 amide bond. Retrieved from [Link].

  • Lehigh University (n.d.). synthesis of propyl and butyl amine. Retrieved from [Link].

  • PubMed (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Retrieved from [Link].

  • NIST (n.d.). N-Butyl-N-propyl-1-butanamine. Retrieved from [Link].

  • Google Patents (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90805566, Cyclobut-2-en-1-amine. Retrieved from [Link].

  • Gifford Bioscience (n.d.). Radioligand Binding Assay. Retrieved from [Link].

  • Google Patents (n.d.). CN104262165A - Preparation method of n-butylamine.
  • National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Cyclobutane synthesis. Retrieved from [Link].

  • MDPI (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link].

  • ACS Publications (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. Retrieved from [Link].

  • Cheméo (2025). N-Butyl-N-propyl-1-butanamine. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 119057054, (1R,2R)-2-Methoxycyclobutan-1-amine. Retrieved from [Link].

  • GraphPad (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link].

  • ChemRxiv (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link].

  • Waters Corporation (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link].

  • Google Patents (n.d.). CN102633648B - Preparation method of n-butylamine.
  • National Center for Biotechnology Information (2010). Trace amine-associated receptors and their ligands. Retrieved from [Link].

  • ResearchGate (2017). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. Retrieved from [Link].

  • University of Vermont (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved from [Link].

  • Agilent (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Retrieved from [Link].

  • National Center for Biotechnology Information (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link].

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Validation

Spectroscopic Profiling &amp; Resolution Guide: 1-Cyclobutylbutan-1-amine

This guide provides an in-depth spectroscopic and chromatographic comparison of 1-Cyclobutylbutan-1-amine , focusing on its differentiation from structural isomers and the resolution of its enantiomers.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and chromatographic comparison of 1-Cyclobutylbutan-1-amine , focusing on its differentiation from structural isomers and the resolution of its enantiomers.[1]

Executive Summary

1-Cyclobutylbutan-1-amine (CAS: Analogous to 778575-09-0) is a chiral


-branched primary amine.[1][2] In medicinal chemistry, it serves as a lipophilic building block where the cyclobutyl ring acts as a conformationally restricted bioisostere for isopropyl or sec-butyl groups.[1][2][3]

This guide addresses the critical analytical challenge: distinguishing the target


-branched amine from its regioisomer (

-cyclobutylbutan-1-amine
) and resolving its (R)- and (S)-enantiomers .[1][2] Correct identification is vital, as the

-branched architecture significantly alters metabolic stability (reducing susceptibility to MAO deamination) compared to linear isomers.[1][2]
The Isomer Landscape
FeatureTarget: 1-Cyclobutylbutan-1-amine Regioisomer:

-Cyclobutylbutan-1-amine
Structure

-Branched Primary Amine
Linear Secondary Amine
Chirality Yes (C1 is a stereocenter)No (Achiral)
Key Use Chiral scaffold, rigid spacerSecondary linker
CAS (Ref) See Analog 778575-09-01118-23-6 (Analogous)

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Profiling

The definitive distinction lies in the multiplicity of the proton on the carbon attached to the nitrogen (


-proton).[2]

H NMR Diagnostic Signals (400 MHz, CDCl

)
Proton EnvironmentTarget (1-Cyclobutylbutan-1-amine) Isomer (

-Cyclobutylbutan-1-amine)
Structural Insight

-CH (to Nitrogen)

2.65 – 2.75 ppm (Multiplet)

2.55 (t) &

3.20 (quint)
The Target has 1 proton at the chiral center.[1][2] The Isomer has 2 sets of

-protons (CH

on chain, CH on ring).[2]
Amine (-NH

)

1.2 – 1.5 ppm (Broad s, 2H)

1.1 – 1.4 ppm (Broad s, 1H)
Primary amines (Target) typically show faster exchange broadening than secondary amines.[2]
Cyclobutyl Ring Magnetic Non-equivalence Symmetric In the Target, the chiral center renders the cyclobutyl CH

protons diastereotopic, creating complex multiplets (1.6–2.1 ppm).[2]
Methyl Terminus

0.91 ppm (Triplet)

0.92 ppm (Triplet)
Indistinguishable at the terminus.[1][2][3]

Expert Note on Cyclobutane Puckering: The cyclobutyl ring in the target molecule exists in a puckered conformation to relieve torsional strain.[1][2][3] In the


C NMR, this results in a characteristic upfield shift of the ring carbons (

23–28 ppm) compared to cyclopentyl analogs.[1][2]

C NMR Chemical Shifts (Predicted)
  • Target (C1-Chiral):

    
     58.5 (C-N), 41.2 (Ring-CH), 38.5 (Chain-CH
    
    
    
    ), 27.1/26.8 (Ring-CH
    
    
    , split due to chirality), 19.8, 14.1.[2]
  • Isomer (Secondary):

    
     53.2 (Ring-CH), 48.5 (Chain-CH
    
    
    
    ), 31.0 (Ring-CH
    
    
    ), 32.1, 20.5, 14.0.[2]
Mass Spectrometry (MS) Fragmentation

Differentiation via GC-MS relies on


-cleavage  rules.[1][2][3] The stability of the radical lost determines the abundance of the fragment ion (Stevenson’s Rule).[1][2][3]
  • Target Fragmentation:

    • Path A (Loss of Propyl):

      
       (Cyclobutyl-CH=NH
      
      
      
      )[1][2]
    • Path B (Loss of Cyclobutyl):

      
       (Propyl-CH=NH
      
      
      
      )[1][2]
    • Observation: Loss of the secondary radical (cyclobutyl) is kinetically favored over the primary radical (propyl).[1][2][3] Expect m/z 72 to be a major peak.[1][2][3]

  • Isomer Fragmentation (

    
    -Cyclobutyl...): [1][2]
    
    • Path A (Loss of Propyl from butyl chain):

      
       (Cyclobutyl-NH=CH
      
      
      
      )[1][2]
    • Path B (Ring cleavage): Less common in low energy EI.[1][2][3]

    • Base Peak: Often m/z 84 or m/z 30 (CH

      
      =NH
      
      
      
      ) if rearrangement occurs.[1][2][3]

MS_Fragmentation cluster_0 Target: 1-Cyclobutylbutan-1-amine (MW 127) cluster_1 Isomer: N-Cyclobutylbutan-1-amine M1 Molecular Ion [M]+ 127 F1 Fragment A [M-Cyclobutyl]+ m/z 72 M1->F1 - C4H7• (Major) F2 Fragment B [M-Propyl]+ m/z 84 M1->F2 - C3H7• (Minor) M2 Molecular Ion [M]+ 127 F3 Base Peak [M-Propyl]+ m/z 84 M2->F3 Alpha Cleavage

Figure 1: Comparative Mass Spectrometry Fragmentation Pathways. The target molecule favors the formation of m/z 72 due to the loss of the stable secondary cyclobutyl radical.

Experimental Protocols

Synthesis of the Racemic Standard

To validate the spectral data, the racemic amine is synthesized via the Grignard addition to a nitrile, followed by reduction.[2] This method avoids the formation of secondary amine byproducts common in alkylation reactions.[1][2][3]

Reagents: Cyclobutanecarbonitrile,


-Propylmagnesium bromide (2.0 M in THF), Sodium Borohydride (NaBH

).[2]
  • Imine Formation:

    • Flame-dry a 100 mL round-bottom flask under Argon.

    • Charge with Cyclobutanecarbonitrile (10 mmol) in anhydrous THF (20 mL).

    • Cool to 0°C. Dropwise add

      
      -Propylmagnesium bromide (12 mmol).
      
    • Mechanism:[1][2][4][5] The Grignard reagent attacks the nitrile carbon to form the metallo-imine intermediate.[1][3]

    • Stir at RT for 4 hours. (Monitor by IR: disappearance of -CN stretch at 2240 cm

      
      ).
      
  • Reduction (One-Pot):

    • Cool the mixture to 0°C.

    • Add dry Methanol (10 mL) slowly (Caution: Exothermic).

    • Add NaBH

      
       (20 mmol) portion-wise.
      
    • Stir overnight at RT.

  • Workup:

    • Quench with 1N HCl (acidic hydrolysis).[1][2][3] Wash with ether (removes non-basic impurities).[1][2][3]

    • Basify aqueous layer to pH >12 with NaOH pellets.[1][2][3]

    • Extract with DCM (

      
       mL).[1][2][3] Dry over Na
      
      
      
      SO
      
      
      , filter, and concentrate.
    • Yield: Expect ~70-80% of pale yellow oil.[1][2][3]

Chiral Resolution (HPLC Method)

Separation of the (R) and (S) enantiomers is required for biological assays.[1][2] Direct resolution of primary amines can be difficult due to peak tailing; derivatization is recommended.[1][2][3]

System Suitability:

  • Column: Daicel Chiralpak IC (Immobilized polysaccharide type) or Chiralpak AD-H.[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 210 nm (low sensitivity for aliphatic amines) or Refractive Index (RI).[1][2][3]

  • Derivatization (Recommended): React amine with benzoyl chloride to form the amide.[1][2][3] This adds a UV chromophore (254 nm) and improves chiral recognition.[1][2][3]

Chiral_Resolution Start Racemic 1-Cyclobutylbutan-1-amine Deriv Derivatization (Benzoyl Chloride / Et3N) Start->Deriv Add Chromophore HPLC Chiral HPLC (Chiralpak IC, Hex/IPA 90:10) Deriv->HPLC Inject Peak1 Peak 1: (S)-Isomer (Fast Eluting) HPLC->Peak1 Peak2 Peak 2: (R)-Isomer (Slow Eluting) HPLC->Peak2 Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Peak1->Hydrolysis Deprotection Peak2->Hydrolysis Final Pure Enantiomeric Amine salts Hydrolysis->Final

Figure 2: Chiral Resolution Workflow. Derivatization is crucial for UV detection and enhancing chiral discrimination on polysaccharide columns.

Performance Comparison: Alternatives

When selecting a building block for drug discovery, the cyclobutyl group offers a unique balance of lipophilicity and metabolic stability compared to open-chain or larger ring alternatives.[1][2]

AlternativeStructureLogP (Calc)Metabolic RiskConformational Profile
1-Cyclobutyl... 4-membered ring~2.3Low Rigid, puckered ("Butterfly").[1][2] Good for filling hydrophobic pockets.[1][2][3]
1-Isopropyl... Acyclic branched~1.9MediumFlexible.[1][2][3] Rotatable bonds increase entropic penalty upon binding.[1][2][3]
1-Cyclopentyl... 5-membered ring~2.7MediumFlexible envelope.[1][2][3] Often too lipophilic; prone to CYP oxidation.[1][2][3]

References

  • Chemical Identity & Homologs: PubChem. 1-Cyclobutylethan-1-amine (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] [Link]

  • Cyclobutane NMR Characteristics: Baranac-Stojanović, M., & Stojanović, M. (2013).[1][2][3][6] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry.[1][2][3][6][7] [Link]

  • Chiral Resolution Methodology: Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[1][2][3][Link][1][2]

  • Synthesis of Alpha-Branched Amines: Royal Society of Chemistry. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines.[1][2][3][8][Link][1][2]

  • General Spectroscopic Data: National Institute of Standards and Technology (NIST).[1][2][3] Mass Spectral Library (NIST20) - Analogous Ketone Data.[1][2][3][Link][1][2]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 1-Cyclobutylbutan-1-amine for the Modern Research Chemist

In the landscape of modern drug discovery and development, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. Among these, aliphatic amines, particularly those incorporating uni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. Among these, aliphatic amines, particularly those incorporating unique cycloalkyl moieties, represent a significant class of pharmacophores. This guide provides an in-depth, comparative analysis of various synthetic strategies to access a key exemplar of this class: 1-Cyclobutylbutan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a critical evaluation of the underlying chemical principles, practical considerations, and comparative performance of each route, empowering the reader to make informed decisions in their synthetic endeavors.

Introduction to 1-Cyclobutylbutan-1-amine: A Scaffold of Interest

1-Cyclobutylbutan-1-amine, with its distinct combination of a cyclobutyl ring and a linear butyl chain attached to a chiral amine center, presents a compelling structural motif. The cyclobutyl group can impart favorable physicochemical properties such as metabolic stability and improved binding affinity, making this amine a valuable building block in the synthesis of new chemical entities. The choice of synthetic route to such a target is a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency, cost, and scalability of the process. This guide will dissect three primary and plausible synthetic pathways:

  • Reductive Amination of Cyclobutyl Propyl Ketone

  • Grignard Reaction with Cyclobutanecarbonitrile

  • The Leuckart Reaction of Cyclobutyl Propyl Ketone

Each of these routes will be examined through the lens of mechanistic rationale, detailed experimental protocol, and a comparative analysis of their inherent advantages and disadvantages.

Route 1: Reductive Amination of Cyclobutyl Propyl Ketone

Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry, valued for its versatility and generally mild conditions.[1] This two-step, one-pot process involves the initial formation of an imine from a ketone and an amine source (in this case, ammonia), followed by in-situ reduction to the desired amine.

Mechanistic Causality

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of cyclobutyl propyl ketone to form a hemiaminal intermediate. This is followed by dehydration to yield an imine. A reducing agent, introduced into the reaction mixture, then selectively reduces the imine C=N double bond to furnish the target primary amine. The choice of reducing agent is critical to the success of this reaction, as it must be capable of reducing the imine without significantly affecting the starting ketone.

Reductive_Amination Ketone Cyclobutyl Propyl Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Amine 1-Cyclobutylbutan-1-amine Imine->Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Amine Reduction Grignard_Reaction Nitrile Cyclobutanecarbonitrile Imine_Salt Imine Magnesium Salt Nitrile->Imine_Salt Grignard Propylmagnesium Bromide Grignard->Imine_Salt + Imine Imine Imine_Salt->Imine Workup Amine 1-Cyclobutylbutan-1-amine Imine->Amine Reduction Reduction (e.g., NaBH4) Reduction->Amine Leuckart_Reaction Ketone Cyclobutyl Propyl Ketone Iminium Iminium Ion Ketone->Iminium Reagent Ammonium Formate or Formamide Reagent->Iminium + Formyl_Amine N-formyl-1-cyclobutylbutan-1-amine Iminium->Formyl_Amine Hydride Transfer Amine 1-Cyclobutylbutan-1-amine Formyl_Amine->Amine Hydrolysis Hydrolysis (H+) Hydrolysis->Amine

Sources

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